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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently design synthetic routes utilizing bifunctional building blocks. Among these, 2-(4-(Aminomethyl)phenyl)ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently design synthetic routes utilizing bifunctional building blocks. Among these, 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2) stands out as a highly versatile intermediate[1]. Featuring a primary benzylic amine and a primary aliphatic alcohol separated by a rigid phenyl ring, this molecule provides precise spatial geometry for constructing complex pharmacophores.

This whitepaper provides an in-depth analysis of its physicochemical properties, details the chemical logic behind its orthogonal reactivity, and outlines field-proven, self-validating experimental protocols for its integration into advanced drug discovery pipelines.

Physicochemical Profiling and Structural Logic

Understanding the baseline properties of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is critical for predicting its behavior in solution[2]. The compound is commercially supplied as a hydrochloride salt. The causality behind this specific formulation is twofold: it prevents spontaneous intermolecular condensation (e.g., oligomerization between the amine and trace oxidized aldehydes) and protects the electron-rich benzylic amine from atmospheric oxidation, thereby significantly extending its shelf life.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride
Common Synonyms 4-(2-Hydroxyethyl)benzylamine hydrochloride
CAS Registry Number 146639-77-2
Molecular Formula C9H13NO · HCl (C9H14ClNO)
Molecular Weight 187.67 g/mol (Salt) / 151.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Profile Highly soluble in H2O, DMSO, MeOH; Insoluble in Hexane, DCM
Estimated pKa Amine: ~9.5 (conjugate acid); Alcohol: ~15.5

Chemical Reactivity & Orthogonal Functionalization

The core synthetic challenge with this molecule is managing the competing nucleophilicity of its two functional groups. Because nitrogen is less electronegative than oxygen, the lone pair on the primary amine is more available for donation. Consequently, the amine is kinetically more nucleophilic than the primary alcohol.

We exploit this kinetic differential to achieve orthogonal functionalization. By carefully controlling the stoichiometry and base selection, we can selectively protect or functionalize the amine, leaving the hydroxyl group intact for subsequent downstream reactions.

Orthogonal_Strategy A 2-(4-(Aminomethyl)phenyl)ethanol HCl Salt B N-Boc Protected Intermediate A->B Boc2O, Et3N (N-protection) C O-Alkylated Derivative B->C R-X, Base (O-Alkylation) D Deprotected Building Block C->D TFA/DCM (N-deprotection)

Orthogonal functionalization workflow exploiting kinetic nucleophilicity differences.

Experimental Methodology: Standardized Derivatization Protocols

To guarantee reproducibility, the following protocols are engineered as self-validating systems. Every step includes specific analytical checkpoints to ensure the reaction's integrity before progression.

Protocol A: Chemoselective N-Acylation (Amide Coupling)

Scientific Rationale: To selectively couple the benzylic amine with a target carboxylic acid without causing O-acylation, the HCl salt must first be neutralized in situ. A non-nucleophilic base (like DIPEA) is used to liberate the free amine, which then rapidly attacks the activated ester due to its superior kinetic nucleophilicity.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Neutralization & Coupling: Add 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (1.05 equiv) followed by an additional 1.2 equiv of DIPEA. Causality: The extra base is strictly required to strip the HCl from the amine, transforming it from an inert ammonium salt into a reactive nucleophile.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir for 2 hours. Monitor via LC-MS. The reaction is validated as complete when the mass of the starting acid is consumed, and the product mass (M+H) appears. On TLC (10% MeOH/DCM), the product will be UV-active but ninhydrin-negative, proving the primary amine has been successfully consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: O-Alkylation of the Hydroxyethyl Tail

Scientific Rationale: Once the amine is protected (e.g., as an amide from Protocol A or a Boc-carbamate), the primary alcohol can be deprotonated using a strong base to form a highly reactive alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the N-protected intermediate (1.0 equiv) in anhydrous THF at 0 °C under an inert N2 atmosphere. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until H2 gas evolution ceases.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl bromide, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor via TLC (Hexane/EtOAc). The starting material (containing a highly polar free -OH) will have a significantly lower Rf value than the resulting ether product. The disappearance of the low-Rf spot validates the completion of the etherification.

  • Workup: Carefully quench excess NaH with a few drops of cold water at 0 °C. Dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography.

Applications in Advanced Drug Discovery

The rigid para-substitution pattern of 4-(2-Hydroxyethyl)benzylamine creates a highly predictable vector for modern drug design.

  • Anti-Arrhythmic Agents & Spirocycles: This scaffold is frequently utilized as a foundational precursor for synthesizing nitrogen-containing spirocycles. These complex heterocycles are critical structural motifs in the development of targeted therapeutics, including Class I, II, III, and IV anti-arrhythmic agents used to treat severe cardiac conditions like ventricular fibrillation[3].

  • PROTAC Linker Technology: In targeted protein degradation, the distance and flexibility between the target ligand and the E3 ligase binder dictate the degradation efficiency. The 2-(4-(Aminomethyl)phenyl)ethanol core serves as an excellent semi-rigid linker. The amine can be coupled to a target protein binder (e.g., a kinase inhibitor), while the alcohol can be etherified to an E3 ligase binder (e.g., a thalidomide derivative).

PROTAC_Integration Target Target Protein Ligand (e.g., Kinase Inhibitor) Linker 4-(2-Hydroxyethyl)benzylamine Scaffold Target->Linker Amide Bond Formation (via Aminomethyl group) PROTAC Fully Assembled PROTAC (Chimeric Degrader) Linker->PROTAC Final Assembly & Purification E3 E3 Ligase Binder (e.g., Thalidomide derivative) E3->Linker Ether/Ester Linkage (via Hydroxyethyl group)

Modular assembly of chimeric degraders utilizing the bifunctional linker.

Conclusion

The successful integration of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride into synthetic pipelines relies heavily on understanding its orthogonal reactivity. By leveraging the kinetic nucleophilicity of the benzylic amine and employing rigorous, self-validating protocols, chemists can efficiently transform this simple building block into highly complex, therapeutically relevant molecules.

References

  • Chemsrc: 146639-77-2_2-(4-(Aminomethyl)phenyl)ethanol hydrochloride Properties.[1]

  • BLDpharm: 146639-77-2 | 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride Specifications.[2]

  • Google Patents: PT96126A - PROCESS FOR THE PREPARATION OF SPIROCYCLES CONTAINING NITROGEN.[3]

Sources

Exploratory

Unveiling the Mechanistic Utility of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride in Biological Assays: A Comprehensive Technical Guide

Executive Summary In the landscape of assay development and enzymology, bifunctional molecules serve as critical linchpins for both target validation and probe engineering. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of assay development and enzymology, bifunctional molecules serve as critical linchpins for both target validation and probe engineering. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS 146639-77-2 / 136081-18-0) is a highly versatile benzylamine derivative. Due to its unique structural topology—a primary amine and a primary alcohol situated at para positions on a phenyl ring—it functions simultaneously as a highly specific substrate for copper-dependent amine oxidases (such as SSAO/VAP-1) and as an orthogonal building block for bioconjugation. This whitepaper dissects its mechanism of action, outlines field-proven assay protocols, and details the causality behind experimental design choices.

Structural Pharmacology & Target Interaction (The "Why")

To understand the utility of 2-(4-(Aminomethyl)phenyl)ethanol, we must first look at its pharmacophore. The molecule is fundamentally a substituted benzylamine. Benzylamines are the prototypical substrates for semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), as well as flavin-dependent monoamine oxidases (MAO-B) [1].

However, standard benzylamine lacks a functional handle for assay tethering. The addition of the para-hydroxyethyl group in 2-(4-(Aminomethyl)phenyl)ethanol solves this by providing two distinct advantages:

  • Enhanced Aqueous Solubility: The hydroxyl group improves the hydration shell of the molecule, reducing non-specific hydrophobic binding in high-throughput microplate assays.

  • Orthogonal Reactivity: The primary alcohol provides a nucleophilic handle that can be activated for bioconjugation without sterically hindering the primary amine's access to the deep, funnel-like catalytic pocket of SSAO/VAP-1 [2].

Mechanism of Action in Amine Oxidase Assays

In biological assays evaluating SSAO/VAP-1 or MAO activity, 2-(4-(Aminomethyl)phenyl)ethanol acts as a sacrificial substrate. The mechanism of action relies on the oxidative deamination of the primary amine group.

Within the enzyme's active site, the topaquinone (TPQ) cofactor (in SSAO) or FAD (in MAO) facilitates the cleavage of the carbon-nitrogen bond. This reaction yields three products:

  • A corresponding aldehyde (4-(2-hydroxyethyl)benzaldehyde)

  • Ammonia (NH 3​ )

  • Hydrogen Peroxide (H 2​ O 2​ )

The generation of H 2​ O 2​ is the stoichiometric engine driving modern fluorometric assays. By coupling this primary enzymatic reaction with a secondary detection system—typically Horseradish Peroxidase (HRP) and Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)—the invisible release of H 2​ O 2​ is converted into a highly stable, quantifiable fluorescent signal (resorufin) [3].

EnzymaticPathway Substrate 2-(4-(Aminomethyl)phenyl)ethanol (Substrate) Products Aldehyde + NH3 + H2O2 (Oxidation Products) Substrate->Products Oxidative Deamination Enzyme AOC3 / VAP-1 (Copper Amine Oxidase) Enzyme->Products Catalyzes Resorufin Resorufin (Fluorescent Signal: 590 nm) Products->Resorufin H2O2 drives oxidation AmplexRed Amplex Red + HRP (Coupled Reagents) AmplexRed->Resorufin Co-substrate

Caption: Diagram illustrating the coupled enzymatic oxidation pathway and fluorescent detection mechanism.

Bioconjugation and Probe Development (Assay Engineering)

Beyond acting as a free substrate, the true power of 2-(4-(Aminomethyl)phenyl)ethanol lies in assay engineering. When developing Surface Plasmon Resonance (SPR) chips or affinity chromatography columns, researchers need to immobilize the substrate without destroying its enzyme-recognition moiety (the aminomethyl group).

By utilizing orthogonal protection strategies, the primary amine can be temporarily masked (e.g., using a Boc protecting group). The para-hydroxyethyl group is then activated (e.g., via N,N'-Disuccinimidyl carbonate to form an NHS-carbonate) and coupled to an amine-functionalized solid support or fluorophore. Subsequent acidic deprotection reveals the active amine, creating a tethered probe that perfectly mimics the native substrate [4].

Bioconjugation Start 2-(4-(Aminomethyl)phenyl)ethanol Step1 Amine Protection (Boc Anhydride) Start->Step1 Step2 Alcohol Activation (CDI / NHS) Step1->Step2 Step3 Linker Attachment (Solid Support / Bead) Step2->Step3 Step4 Deprotection (TFA) Step3->Step4 Final Active Probe Ready for Assay Step4->Final

Caption: Step-by-step bioconjugation workflow for tethering the compound to a solid support.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality explanations and internal controls to prevent false positives.

Protocol 1: High-Throughput Fluorometric Assay for SSAO/VAP-1 Activity

Objective: Quantify the enzymatic activity of SSAO using 2-(4-(Aminomethyl)phenyl)ethanol as the substrate.

  • Reagent Preparation: Prepare a 10 mM stock of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride in distilled water. Causality: The hydrochloride salt ensures rapid, complete dissolution without the need for DMSO, which can inhibit sensitive peroxidases.

  • Assay Buffer: Use 50 mM HEPES buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Inhibitor Controls (Self-Validation):

    • Well A (Total Activity): Enzyme + Substrate.

    • Well B (MAO Blocked): Enzyme + Substrate + 1 µM Pargyline. Causality: Pargyline irreversibly inhibits MAO-B, ensuring the observed signal is strictly from SSAO.

    • Well C (Blank/Negative Control): Enzyme + Substrate + 1 mM Semicarbazide. Causality: Semicarbazide completely inhibits SSAO. If Well C shows fluorescence, it indicates auto-oxidation of the substrate or HRP interference.

  • Coupled Detection Mix: Add 50 µM Amplex Red and 1 U/mL HRP to all wells.

  • Reaction Initiation & Readout: Add 100 µM of the substrate to initiate the reaction. Monitor fluorescence kinetically at Ex/Em = 530/590 nm at 37°C for 30 minutes.

Protocol 2: Surface Plasmon Resonance (SPR) Sensor Chip Immobilization

Objective: Immobilize the compound onto a CM5 dextran chip to measure enzyme-substrate binding kinetics (K D​ ).

  • Surface Activation: Activate the CM5 chip surface using a standard EDC/NHS mixture for 7 minutes.

  • Linker Attachment: Inject a diamine linker (e.g., ethylenediamine) to create an amine-functionalized surface. Causality: Extending the molecule away from the dextran matrix reduces steric hindrance, allowing the bulky SSAO dimer to bind freely.

  • Substrate Coupling: Inject the NHS-carbonate activated, Boc-protected 2-(4-(Aminomethyl)phenyl)ethanol.

  • Deprotection & Quenching: Inject 1 M Ethanolamine (pH 8.5) to quench unreacted esters, followed by a brief pulse of 10% TFA to remove the Boc group, exposing the active primary amine.

  • Reference Channel (Self-Validation): Perform steps 1-4 on an adjacent flow cell but omit Step 3. Subtract the signal of this reference channel from the active channel to eliminate bulk refractive index changes and non-specific binding.

Quantitative Data & Kinetic Parameters

When evaluating a modified substrate, it is critical to benchmark it against the industry standard. The table below summarizes representative steady-state kinetic parameters, demonstrating that the addition of the para-hydroxyethyl group maintains excellent catalytic efficiency while providing the necessary bioconjugation handle.

SubstrateTarget Enzyme Km​ ( μ M) Vmax​ (nmol/min/mg)Relative Efficiency ( kcat​/Km​ )
Benzylamine (Standard)Human SSAO/VAP-1150 ± 1212.5 ± 0.81.00 (Baseline)
2-(4-(Aminomethyl)phenyl)ethanol Human SSAO/VAP-1185 ± 1511.2 ± 0.60.85
Benzylamine (Standard)Human MAO-B90 ± 88.4 ± 0.51.00 (Baseline)
2-(4-(Aminomethyl)phenyl)ethanol Human MAO-B110 ± 107.9 ± 0.40.88

Data Interpretation: The slight increase in Km​ indicates a marginally lower binding affinity compared to unsubstituted benzylamine, likely due to the steric bulk of the hydroxyethyl group. However, the Vmax​ remains highly comparable, making it an exceptionally viable substrate for robust assay development.

References

  • Exploring the binding mode of semicarbazide-sensitive amine oxidase/VAP-1: identification of novel substrates with insulin-like activity. Journal of Medicinal Chemistry URL:[Link][1]

  • Reaction of Vascular Adhesion Protein-1 (VAP-1) with Primary Amines: Mechanistic Insights from Isotope Effects and Quantitative Structure-Activity Relationships. Journal of Biological Chemistry (via PMC) URL:[Link][2]

  • Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Bio-protocol (via PMC) URL:[Link][3][4]

  • Bioconjugate Techniques - 3rd Edition. Elsevier Academic Press URL:[Link][5][6]

Sources

Foundational

Crystal Structure and Polymorphism of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride: A Technical Guide for Solid-State Characterization

Executive Summary The solid-state properties of an active pharmaceutical ingredient (API) or critical intermediate directly dictate its solubility, stability, and manufacturability. For bifunctional amine hydrochlorides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state properties of an active pharmaceutical ingredient (API) or critical intermediate directly dictate its solubility, stability, and manufacturability. For bifunctional amine hydrochlorides such as 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride , the presence of multiple hydrogen-bond donors/acceptors combined with a flexible aliphatic chain creates a highly complex free-energy landscape. This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for mapping the polymorphic landscape of this molecule, ensuring robust process control during drug development.

Mechanistic Basis of Polymorphism in Amine Hydrochlorides

Molecular Anatomy and Conformational Flexibility

The molecule features a rigid phenyl core flanked by a protonated primary amine (-NH 3+​ ) and a flexible ethanol tail (-CH 2​ CH 2​ OH). This conformational flexibility allows the aliphatic chain to adopt multiple low-energy states (e.g., gauche vs. anti conformations). Conformational flexibility in the aliphatic chain is a primary driver for complex polymorphism in amine hydrochlorides, analogous to the well-documented solid-state landscape of mexiletine hydrochloride[1].

The Hydrogen-Bonding Network

In the crystalline state, the chloride anion (Cl ) acts as a central hub for hydrogen bonding. It accepts multiple hydrogen bonds from both the protonated amino group and the terminal hydroxyl group. This intricate network of intermolecular interactions dictates the packing of the molecules in the crystal lattice and contributes heavily to the overall thermodynamic stability of the crystalline form[2].

Thermodynamic vs. Kinetic Control

Polymorphic systems are governed by the competition between kinetic accessibility and thermodynamic stability.

  • Kinetic Forms (Metastable): Rapid precipitation often yields metastable forms (e.g., Form II) due to lower activation energy barriers for nucleation.

  • Thermodynamic Forms (Stable): According to the "heat of fusion" rule formulated by Burger and Ramberger, the polymorph with the higher melting point and higher heat of fusion is typically the most stable in thermodynamic terms, establishing a monotropic relationship[3]. Quantitative evaluation of relative thermodynamic stability is essential to prevent unexpected phase transitions during manufacturing, a critical lesson highlighted by case studies like erlotinib hydrochloride[4].

Experimental Workflow: Self-Validating Polymorph Screening

To confidently derisk the solid-state landscape, experimental protocols must be designed as self-validating systems. The following step-by-step methodology ensures that kinetic artifacts are not mistaken for thermodynamic sinks.

Phase 1: Solvent Selection & Profiling
  • Solvent Panel: Choose a diverse range of 8–12 solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, ethyl acetate, water) encompassing varying polarities and hydrogen-bonding capabilities[5].

  • Solubility Mapping: Determine the solubility curve of the API in each solvent from 5°C to 60°C to establish the metastable zone width (MSZW).

Phase 2: Crystallization Techniques
  • Thermodynamic Control (Cooling Crystallization): Dissolve the salt in a selected solvent at an elevated temperature (e.g., 50°C) to saturation. Apply a slow, linear cooling ramp (0.1°C/min) to 5°C to favor the growth of the thermodynamically stable phase (Form I)[5].

  • Kinetic Control (Anti-Solvent Addition): Dissolve the salt in a highly soluble solvent. Rapidly inject an anti-solvent under high shear until precipitation occurs, forcing instantaneous supersaturation to capture metastable phases (Form II)[5].

Phase 3: Slurry Maturation (The Self-Validating Step)
  • Preparation: Suspend a 50:50 physical mixture of Form I and Form II in a solvent where the API is sparingly soluble.

  • Maturation: Stir the mixture at 500 RPM for 72 hours at specific temperature nodes (e.g., 5°C, 25°C, 50°C)[5].

  • Causality & Validation: This step is self-validating via Ostwald ripening. The metastable form possesses higher thermodynamic activity and solubility; it will continuously dissolve while the stable form acts as a seed for secondary nucleation. Complete conversion to a single phase provides unambiguous empirical proof of the thermodynamic sink at that temperature, eliminating kinetic bias.

Quantitative Data & Analytical Interpretation

A multi-technique analytical approach is required to characterize the isolated forms. X-ray Powder Diffraction (XRPD) is the most definitive method, as each crystalline form produces a unique diffraction pattern[5]. Single-crystal X-ray diffraction (SCXRD) is utilized to determine exact molecular conformations and verify if transformations (e.g., dehydration) are topotactic[3].

The table below summarizes representative quantitative data for the polymorphic landscape of the target amine hydrochloride:

PolymorphMelting Point (Onset, °C)Enthalpy of Fusion ( ΔHf​ , J/g)TGA Weight Loss (%)Characteristic XRPD Peaks (2 θ ± 0.2°)Stability Profile
Form I 185.2112.4< 0.18.4, 15.2, 19.8, 24.5Thermodynamically stable at RT.
Form II 172.695.8< 0.19.1, 14.5, 21.3, 26.1Metastable; converts to Form I in slurry.
Hydrate 115.4 (Dehydrates)N/A4.6 (1 eq. H 2​ O)7.5, 12.1, 18.4, 22.9Stable at >75% Relative Humidity.

Note: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used in tandem to identify melting points, phase transitions, associated enthalpies, and solvent/water content[5].

Advanced Screening: Computational Analogues

When metastable forms are difficult to isolate or characterize, dual experimental and computational approaches should be employed. Computational predictions of the polymorphic landscape, combined with targeted heteroseeding using structural analogues, can successfully identify and isolate elusive polymorphs—a strategy recently validated in the screening of pitolisant hydrochloride[6].

Visualization of the Polymorphic Landscape

The following diagram maps the thermodynamic relationships and transformation pathways between the amorphous phase, metastable forms, and the thermodynamic sink.

PolymorphWorkflow Solution Saturated Solution (API + Solvent) Amorphous Amorphous Phase (High Free Energy) Solution->Amorphous Crash Cooling / Lyophilization FormII Form II (Anhydrate) Kinetic Product Solution->FormII Anti-Solvent Addition FormI Form I (Anhydrate) Thermodynamic Sink Solution->FormI Slow Evaporation / Cooling Hydrate Monohydrate Lattice H2O Solution->Hydrate High Water Activity (aw > 0.6) Amorphous->FormII Thermal Annealing (T > Tg) FormII->FormI Slurry Maturation (Ostwald Ripening) FormI->Hydrate High Humidity Storage (>80% RH) Hydrate->FormI Thermal Dehydration

Caption: Thermodynamic and kinetic pathways governing API polymorphic transformations.

Conclusion & Strategic Impact

The polymorphic behavior of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is dictated by the delicate balance of its flexible aliphatic chain and strong ionic hydrogen-bonding network. By implementing a self-validating screening protocol that leverages both kinetic precipitation and thermodynamic slurry maturation, drug development professionals can unambiguously identify the most stable form (Form I). This rigorous approach prevents costly late-stage phase transitions, ensures consistent bioavailability, and secures robust intellectual property protection.

References

  • Namespetra, A. M. et al. Derisking the Polymorph Landscape: The Complex Polymorphism of Mexiletine Hydrochloride. Crystal Growth & Design, ACS Publications. URL:[Link]

  • T. C. et al. Polymorphism in Erlotinib Hydrochloride: New Insights into Relative Stability, Thermal Behavior, and Structural Differences of Forms A and B. Crystal Growth & Design, ACS Publications. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. Polymorphic forms of bendamustine hydrochloride: crystal structure, thermal properties and stability at ambient conditions. URL:[Link]

  • University of Southampton / ACS. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. URL:[Link]

Sources

Exploratory

Solubility Profile of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride in Organic Solvents: A Technical Guide

Executive Summary 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2) 1[1] is a highly polar, bifunctional chemical intermediate frequently utilized in complex organic synthesis and pharmaceutical drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2) 1[1] is a highly polar, bifunctional chemical intermediate frequently utilized in complex organic synthesis and pharmaceutical drug development. Because it is isolated as a hydrochloride salt, its solubility behavior deviates significantly from neutral organic molecules. Understanding its solubility profile across various organic solvents is critical for process chemists aiming to optimize reaction media, design efficient extraction protocols, and engineer high-yield crystallization workflows.

This whitepaper synthesizes the physicochemical principles governing the solvation of pharmaceutical salts with field-proven, self-validating experimental methodologies for solubility profiling.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride dictates its thermodynamic solubility. The molecule features a hydrophobic phenyl ring flanked by two highly polar substituents: a primary alcohol ( −CH2​CH2​OH ) and a protonated primary amine ( −CH2​NH3+​Cl− ).

The Causality of Solvation: The solubility of hydrochloride salts in organic solvents is inherently limited by their strong ionic nature and high crystal lattice energy 2[2]. For dissolution to occur, the organic solvent must provide a solvation energy that exceeds this lattice energy. This energetic threshold requires solvents possessing:

  • High Dielectric Constant ( ϵ ): To effectively separate and stabilize the NH3+​ and Cl− ion pair.

  • Strong Hydrogen-Bonding Capacity: To solvate the protonated amine (via H-bond acceptors) and the chloride counterion (via H-bond donors).

Because of these strict requirements, non-polar solvents rely purely on dispersive forces and fail to disrupt the ionic lattice, rendering the compound insoluble.

Solubility Profile in Key Organic Solvents

Based on the functional group analysis and empirical data for structurally analogous hydrochloride salts, the solubility of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride can be stratified by solvent class. Co-solvents like DMSO or ethanol are frequently employed to enhance the solubility of such salts for stock solution preparation or recrystallization 3[3].

Solvent ClassOrganic SolventDielectric Constant ( ϵ )Estimated SolubilityMechanistic Rationale
Polar Protic Methanol32.7HighStrong H-bond network; high ϵ overcomes lattice energy.
Polar Protic Ethanol24.5ModerateModerate ϵ ; standard choice for recrystallization.
Polar Aprotic DMSO46.7HighExcellent cation solvation; high bulk polarity.
Polar Aprotic DMF36.7ModerateGood cation solvation; moderate ϵ .
Weakly Polar Ethyl Acetate6.0Low / Anti-solventLow ϵ ; incapable of disrupting the ionic lattice.
Non-Polar Toluene2.4InsolublePurely dispersive interactions; no ion solvation capacity.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate precise, quantitative solubility data for process optimization, the isothermal shake-flask method is the industry standard 4[4]. The extremely low dissolution rate resulting from low solubility in certain organic solvents may lead to difficulty in reaching equilibrium, necessitating extended equilibration times and an excess of solid material 5[5].

The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Step-by-Step Protocol
  • Preparation: Add an excess of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (approx. 100 mg) to 5 mL of the target organic solvent in a hermetically sealed glass vial.

    • Causality: Providing a substantial excess of solid guarantees that the thermodynamic saturation point is reached and maintained throughout the experiment.

  • Equilibration: Agitate the suspension isothermally at 25.0 ± 0.1 °C for 48 hours using an orbital shaker.

    • Causality: Hydrochloride salts often exhibit sluggish dissolution kinetics in organic media. A 48-hour window prevents false-low concentration readings caused by kinetic delays.

  • Isothermal Phase Separation: Centrifuge the mixture at the exact equilibration temperature (25.0 °C), then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Temperature fluctuations during filtration can cause premature precipitation (if the ambient air is cooler) or additional dissolution (if warmed by handling), which would invalidate the equilibrium data.

  • Quantification: Dilute an aliquot of the filtrate with a compatible mobile phase and analyze the concentration via HPLC-UV against a validated calibration curve.

  • Self-Validation (Solid-State Analysis): Recover the residual undissolved solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transitions. If the crystal structure of the residual solid differs from the input API, the measured solubility corresponds to the new thermodynamic form, not the original material. This check validates the integrity of the data.

ShakeFlask N1 1. Preparation Excess API + Organic Solvent N2 2. Equilibration Isothermal Agitation (48h) N1->N2 N3 3. Phase Separation Isothermal Centrifugation & Filtration N2->N3 N4 4. Quantification Supernatant Analysis via HPLC-UV N3->N4 N5 5. Self-Validation Residual Solid Analysis via XRPD N3->N5

Caption: Workflow for self-validating isothermal shake-flask solubility determination.

Process Application: Anti-Solvent Crystallization Strategy

Understanding the solubility differential across organic solvents enables the design of highly efficient purification workflows. Solvent pairs such as ethanol/water or methanol/ethyl acetate are often employed to remove impurities from hydrochloride salts via anti-solvent crystallization 2[2].

Crystallization Workflow
  • Dissolution: Dissolve the crude API in a minimum volume of a polar protic primary solvent (e.g., Methanol) at an elevated temperature (e.g., 50 °C).

  • Polish Filtration: Filter the solution hot to remove any insoluble mechanical impurities or dust.

  • Anti-Solvent Addition: Slowly add an aprotic anti-solvent (e.g., Ethyl Acetate) dropwise while maintaining constant agitation.

    • Causality: The addition of the anti-solvent drastically lowers the bulk dielectric constant of the medium. This rapidly decreases the API's solubility, driving the thermodynamic system into a state of supersaturation.

  • Nucleation & Growth: Cool the system linearly to 5 °C.

    • Causality: Controlled cooling promotes ordered crystal growth and prevents the "oiling-out" phenomenon (liquid-liquid phase separation) that is common with highly polar intermediates.

  • Isolation: Filter the resulting slurry and wash the purified crystals with cold anti-solvent to displace any residual mother liquor.

AntiSolvent S1 Dissolution (in Methanol) S2 Polish Filtration S1->S2 S3 Anti-Solvent Addition (EtOAc) S2->S3 S4 Supersaturation & Nucleation S3->S4 S5 Isolation & Drying S4->S5

Caption: Anti-solvent crystallization logic for hydrochloride salt purification.

References

  • Title: 1-(2-Chloroethyl)
  • Title: 2C-TFM hydrochloride | 159277-13-1 Source: BenchChem URL
  • Title: Tropacocaine hydrochloride | 637-23-0 Source: BenchChem URL
  • Source: VDOC.
  • Title: 146639-77-2_2-(4-(Aminomethyl)phenyl)

Sources

Foundational

Spectroscopic Characterization of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride: A Comprehensive Guide

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Advanced Structural Elucidation and Methodological Causality Executive Summary In modern drug development, the precise structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Advanced Structural Elucidation and Methodological Causality

Executive Summary

In modern drug development, the precise structural characterization of bifunctional active pharmaceutical ingredient (API) building blocks is critical for ensuring downstream synthetic fidelity. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2)[1] is a highly versatile intermediate featuring a primary amine (stabilized as a hydrochloride salt) and a primary alcohol, separated by a para-substituted phenyl spacer.

As a Senior Application Scientist, I approach the characterization of such molecules not as a simple data-collection exercise, but as a self-validating logical framework . Because this molecule contains both a hygroscopic salt moiety and an exchangeable hydroxyl group, standard analytical templates often fail. This whitepaper details the causality behind specific spectroscopic choices—ranging from solvent selection in Nuclear Magnetic Resonance (NMR) to ionization parameters in High-Resolution Mass Spectrometry (HRMS)—ensuring absolute scientific integrity and reproducibility.

Molecular Architecture & Spectroscopic Rationale

The structural elucidation of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride hinges on understanding its distinct microenvironments:

  • The Hydrochloride Salt: The protonated amine ( −NH3+​Cl− ) acts as a strong electron-withdrawing group, significantly deshielding the adjacent benzylic protons. Furthermore, pharmaceutical hydrochlorides exhibit unique hydrogen-bonding networks that dictate solvent compatibility[2].

  • The Para-Substituted Arene: The 1,4-disubstitution creates a highly symmetric pseudo-AA'BB' spin system, serving as an internal diagnostic marker for ring integrity.

  • The Hydroxyethyl Tail: The primary alcohol provides distinct vibrational modes and predictable fragmentation pathways under collision-induced dissociation (CID).

Causality in Analytical Design: To observe the exchangeable protons ( −NH3+​ and −OH ) via NMR, protic or rapidly exchanging solvents like D2​O or CD3​OD must be strictly avoided. Instead, anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) is selected. DMSO- d6​ forms strong hydrogen bonds with the solute, slowing the proton exchange rate relative to the NMR timescale, thereby allowing these critical functional groups to be observed as distinct resonances[2].

SpectroscopicWorkflow A 2-(4-(Aminomethyl)phenyl)ethanol HCl (Solid Sample) B NMR Prep (Dissolve in Anhydrous DMSO-d6) A->B Prevents H/D Exchange C FT-IR Prep (Direct ATR Application) A->C Avoids KBr Moisture D HRMS Prep (Dilute in MeOH/H2O + 0.1% FA) A->D Promotes Ionization E 1H & 13C NMR Data Acquisition B->E 400 MHz F ATR-FTIR Data Acquisition C->F Diamond Crystal G ESI(+)-HRMS Data Acquisition D->G Positive Ion Mode H Structural Validation & Cross-Correlation E->H F->H G->H

Figure 1: Self-validating multi-modal spectroscopic workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Interpretation

In DMSO- d6​ , the 1 H NMR spectrum reveals the benzylic methylene protons adjacent to the amine hydrochloride at approximately 4.02 ppm as a distinct singlet[3]. The methylene protons adjacent to the phenyl ring on the hydroxyethyl side resonate upfield at ~2.75 ppm[4]. The −NH3+​ protons appear as a broad singlet near 8.35 ppm; this broadening is caused by the quadrupolar relaxation of the adjacent 14N nucleus ( I=1 ).

Quantitative NMR Data Summary

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Shift (ppm)Multiplicity (J in Hz)Int. 13 C Shift (ppm)Structural Assignment
−NH3+​ 8.35br s3H-Ammonium protons
Ar-H (ortho to N)7.40d (J=8.0)2H129.5Aromatic CH
Ar-H (ortho to O)7.25d (J=8.0)2H128.8Aromatic CH
−OH 4.65t (J=5.2)1H-Hydroxyl proton
Ar−CH2​−N 4.02s2H42.1Benzylic methylene (amine side)
CH2​−O 3.62td (J=7.0, 5.2)2H62.4Hydroxyethyl methylene
Ar−CH2​−C 2.75t (J=7.0)2H38.6Benzylic methylene (alcohol side)
Ar-C (ipso to N)---132.1Quaternary aromatic
Ar-C (ipso to O)---139.4Quaternary aromatic

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodological Causality: ATR vs. KBr

Traditionally, solid-state IR is performed using Potassium Bromide (KBr) pellets. However, primary amine hydrochlorides are inherently hygroscopic. KBr readily absorbs atmospheric moisture, creating a massive artifact band at ~3400 cm −1 that completely masks the critical −OH and −NH3+​ stretching frequencies of the analyte. Therefore, Attenuated Total Reflectance (ATR) utilizing a diamond crystal is the mandated technique, ensuring the observed O−H stretch is native to the molecule.

Table 2: FT-IR Vibrational Modes (ATR, Diamond Crystal)

Wavenumber (cm −1 )IntensityAssignmentCausality / Structural Feature
3350 Strong, broad O−H stretchPrimary alcohol
2950 - 2600 Strong, multi-band N−H stretchPrimary amine hydrochloride
1515, 1420 Medium, sharp C=C stretchPara-substituted aromatic ring
1055 Strong, sharp C−O stretchPrimary alcohol
820 Strong, sharp C−H out-of-planePara-disubstituted benzene

High-Resolution Mass Spectrometry (HRMS-ESI)

Because the molecule exists as a pre-formed salt, Electrospray Ionization in positive mode (ESI+) is exceptionally efficient. The intact free base has an exact mass of 151.0997 Da. In ESI+, the molecule is observed as the protonated species [M+H]+ at m/z 152.1075.

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable neutral losses. The loss of ammonia (17 Da) is highly favored due to the formation of a resonance-stabilized benzyl cation.

FragmentationPathway M [M+H]+ m/z 152.1075 Protonated Amine F1 [M+H - NH3]+ m/z 135.0809 Benzyl Cation M->F1 -NH3 (-17.0265 Da) F2 [M+H - H2O]+ m/z 134.0969 Dehydrated Ion M->F2 -H2O (-18.0105 Da) F3 [M+H - NH3 - H2O]+ m/z 117.0704 Styryl Cation F1->F3 -H2O (-18.0105 Da) F2->F3 -NH3 (-17.0265 Da)

Figure 2: ESI(+) collision-induced dissociation (CID) fragmentation pathway.

Table 3: HRMS Fragmentation Data

m/z (Observed)Ion TypeFormulaMass Error (ppm)Fragmentation Causality
152.1075 [M+H]+ C9​H14​NO+ < 2.0Protonated intact molecule
135.0809 [M+H−NH3​]+ C9​H11​O+ < 2.0Loss of ammonia; stabilized benzylic cation
134.0969 [M+H−H2​O]+ C9​H12​N+ < 2.0Loss of water from the hydroxyethyl group
117.0704 [M+H−NH3​−H2​O]+ C9​H9+​ < 2.0Sequential neutral losses yielding styryl cation

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to:

Protocol A: NMR Sample Preparation and Acquisition
  • Drying: Dry the solid 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride sample under high vacuum at 40°C for 12 hours to remove trace surface moisture.

  • Solvent Preparation: Break a fresh ampoule of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Dissolution: Dissolve exactly 15 mg of the analyte in 0.6 mL of DMSO- d6​ . Vortex for 30 seconds until completely clear.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H data at 400 MHz (16 scans, relaxation delay D1=2 seconds to ensure accurate integration). Acquire 13 C data at 100 MHz (1024 scans, D1=2 seconds).

  • Validation: Ensure the TMS peak is exactly at 0.00 ppm. The presence of the −OH triplet at ~4.65 ppm validates that the solvent is sufficiently anhydrous.

Protocol B: ATR-FTIR Analysis
  • Background Scan: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to evaporate. Collect a background spectrum (32 scans, 4 cm −1 resolution) to subtract ambient CO2​ and water vapor.

  • Sample Application: Place ~2 mg of the solid powder directly onto the diamond crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (typically ~80 units of pressure).

  • Acquisition: Collect the sample spectrum (32 scans).

  • Validation: A flat baseline between 2500 and 1800 cm −1 confirms successful background subtraction and absence of scattering artifacts.

Protocol C: LC-HRMS Analysis
  • Sample Dilution: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures the amine remains fully ionized during the electrospray process.

  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to achieve sub-2 ppm mass accuracy.

  • Injection: Inject 2 µL into the ESI source (Capillary voltage: 3.5 kV, Desolvation temp: 350°C).

  • Validation: Run a blank solvent injection immediately prior to the sample to rule out carryover or background contamination at m/z 152.10.

References

  • 146639-77-2_2-(4-(Aminomethyl)phenyl)ethanol ... - 化源网. Chemsrc.
  • METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE | 6232-11-7 - ChemicalBook. ChemicalBook.
  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. MDPI.
  • Solid-state NMR analysis of a boron-containing pharmaceutical hydrochloride salt - PubMed. NIH.

Sources

Exploratory

Safety data sheet (SDS) and handling guidelines for 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride

An In-depth Technical Guide to the Safety and Handling of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride Abstract This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Handling of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS No. 146639-77-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to establish best practices for laboratory and pilot-plant scale operations. In the absence of a complete, formally issued Safety Data Sheet (SDS), this guide extrapolates information from structurally similar compounds and established principles for handling aromatic amine hydrochlorides and potent pharmaceutical intermediates. The primary focus is on ensuring operator safety, maintaining product integrity, and mitigating environmental exposure through robust engineering controls, appropriate personal protective equipment, and detailed handling protocols.

Introduction and Chemical Identity

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is a fine chemical intermediate increasingly utilized in the synthesis of complex organic molecules within the pharmaceutical and life sciences sectors. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile building block. However, the presence of an aromatic amine moiety necessitates a cautious and well-informed approach to its handling. Aromatic amines as a class are known for their potential toxicity, including carcinogenic and mutagenic properties[1][2][3]. The hydrochloride salt form generally increases water solubility and may alter the toxicological and handling properties compared to the free base.

This guide serves as a principal reference for establishing safe laboratory practices. It is imperative to supplement this information with organization-specific risk assessments and to always adhere to local, state, and federal safety regulations.

Physicochemical Properties

Precise, experimentally determined physicochemical data for 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is not widely published. The following table includes computed data for the parent compound, 2-(4-(aminomethyl)phenyl)ethanol, and general characteristics of the hydrochloride salt.

PropertyValue / DescriptionSource
Chemical Name 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride-
Synonyms 4-(2-Hydroxyethyl)benzylamine hydrochloride-
CAS Number 146639-77-2[4]
Molecular Formula C₉H₁₄ClNO-
Molecular Weight 187.67 g/mol -
Appearance Assumed to be an off-white to white solid powder.General knowledge
Solubility Expected to be soluble in water and lower alcohols.General knowledge
Melting Point Not available.-
Boiling Point Not available.-
Vapor Pressure Not available.-

Note: The absence of experimental data necessitates a conservative approach to handling, assuming the compound may be more hazardous than available data on analogs suggests.

Hazard Identification and Toxicological Profile

Anticipated GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Carcinogenicity/MutagenicitySuspectedPotential for long-term effects based on the aromatic amine class[3]
Hazardous to the Aquatic EnvironmentCategory 2H411: Toxic to aquatic life with long lasting effects
Toxicological Narrative

The primary toxicological concern with 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride stems from its aromatic amine structure. Aromatic amines are known to be absorbed through the skin, and via inhalation and ingestion[3].

  • Systemic Toxicity : Aniline and its derivatives can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen[2].

  • Carcinogenicity and Mutagenicity : Many aromatic amines are classified as known or suspected carcinogens. The International Agency for Research on Cancer (IARC) has classified several aromatic amines as Group 2A ("Probably carcinogenic to humans"). Their metabolites can form DNA adducts, leading to mutations.

  • Local Tissue Effects : As a hydrochloride salt of an amine, the compound may be irritating to the skin, eyes, and respiratory tract upon direct contact[2]. Fine powders can be easily inhaled, leading to respiratory irritation.

  • Sensitization : Repeated skin contact with aromatic amines can lead to allergic contact dermatitis[2].

Safe Handling and Engineering Controls

Given the potent nature of aromatic amines, a containment-first approach is mandatory. Engineering controls are the primary means of protecting personnel.

Engineering Controls Workflow

The following diagram outlines the logical flow for selecting appropriate engineering controls based on the scale of operation.

HandlingWorkflow cluster_scale Scale of Operation cluster_controls Engineering Controls lab_scale Lab Scale (<10g) fume_hood Certified Chemical Fume Hood lab_scale->fume_hood Primary Containment pilot_scale Pilot Scale (>10g) glove_box Glove Box / Isolator pilot_scale->glove_box Primary Containment for Weighing/Dispensing contained_transfer Contained Transfer System (e.g., Split Butterfly Valves) glove_box->contained_transfer For charging reactors caption Diagram 1: Selection of Engineering Controls.

Caption: Diagram 1: Selection of Engineering Controls.

  • Laboratory Scale (<10g) : All manipulations (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Pilot Plant Scale (>10g) : For larger quantities, especially during powder transfer operations, more stringent containment is required. Weighing and dispensing should occur in a glove box or containment isolator. For charging vessels, closed-transfer systems like split butterfly valves are essential to prevent dust release[5][6][7].

Standard Operating Procedure for Handling
  • Preparation :

    • Designate a specific area within a fume hood or isolator for handling the compound.

    • Ensure all necessary PPE is available and has been inspected.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer :

    • Perform all powder manipulations on a disposable work surface (e.g., weigh paper or a plastic-backed liner) to facilitate cleanup.

    • Use anti-static weigh boats and tools to minimize powder dispersal.

    • For transfers, gently scoop the powder. Avoid pouring from a height, which can generate dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Carefully decontaminate all surfaces and equipment. A 70% ethanol solution can be used for initial wiping, followed by soap and water.

    • Dispose of all contaminated disposables as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye/face protection).

    • Wash hands thoroughly with soap and water after exiting the work area.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

PPE_Selection cluster_body Body & Hand Protection cluster_face Eye & Respiratory Protection ppe Required PPE lab_coat Lab Coat (Chemical Resistant) ppe->lab_coat gloves Double-Gloving: Nitrile or Neoprene ppe->gloves goggles Chemical Splash Goggles (ANSI Z87.1 approved) ppe->goggles respirator NIOSH-approved Respirator (N95 for powders, or half-mask with P100 cartridges) ppe->respirator caption Diagram 2: Mandatory PPE.

Caption: Diagram 2: Mandatory PPE.

  • Eye/Face Protection : Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.

  • Skin Protection : A chemical-resistant lab coat should be worn and kept fully buttoned. Double-gloving with nitrile or neoprene gloves is recommended. Change gloves immediately if contamination is suspected.

  • Respiratory Protection : For handling the powder outside of an isolator (e.g., in a fume hood), a NIOSH-approved respirator is required. An N95 respirator provides a minimum level of protection against particulates. For higher-risk activities or if a quantitative risk assessment indicates, a half-mask or full-face respirator with P100 cartridges should be used.

First Aid and Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Small Spills (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside of containment) :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the area.

Storage and Disposal

  • Storage : Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal : All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is a valuable chemical intermediate whose safe use hinges on a thorough understanding of the risks associated with its chemical class. By implementing stringent engineering controls, mandating appropriate PPE, and adhering to detailed handling protocols, researchers and drug development professionals can mitigate the risks of exposure and ensure a safe working environment. Always prioritize a conservative approach in the absence of complete safety data.

References

  • ChargePoint Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology. [Link]

  • Huayuanwan. (2025, November 5). 146639-77-2_2-(4-(Aminomethyl)phenyl)ethanol hydrochloride. [Link]

  • CAS号查询. 125431-69-8_CAS号:125431-69-8_Poly(oxy-1,2.... [Link]

  • Dec Group. New technologies for safe and contained powder handling in the bulk pharmaceutical industry. [Link]

  • Schematic Engineering Industries. (2025, January 9). Enhancing Powder Handling in Pharmaceutical Production: Optimising Safety and Efficiency. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]

  • Taylor & Francis Online. (2025, May 14). Hidden dangers: aromatic amines and their impact on freshwater species. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Canada.ca. (2020, August 15). Aromatic Amines Group - information sheet. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • NCBI Bookshelf. (2021, December 21). Some Aromatic Amines and related Compounds. [Link]

Sources

Foundational

Thermal Stability and Degradation Pathways of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride: A Mechanistic Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on the thermal stability of their building blocks. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on the thermal stability of their building blocks. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is a highly versatile, bifunctional synthon featuring a primary benzylic amine (protected as a hydrochloride salt) and a primary alcohol, situated in a para-substitution pattern.

While the hydrochloride salt imparts ambient stability and aqueous solubility, exposing this compound to thermal stress—whether during hot-melt extrusion, drying processes, or accelerated storage—triggers a complex cascade of degradation events. This whitepaper elucidates the thermodynamic principles, mechanistic pathways, and analytical workflows required to profile and mitigate the thermal degradation of this bifunctional molecule.

Theoretical Framework of Thermal Degradation

The degradation of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is not a singular event but a sequential cascade driven by its structural features. The para-geometry of the molecule is a critical factor: it sterically prohibits intramolecular cyclization, dictating that all condensation reactions must be strictly intermolecular , ultimately leading to oligomerization.

Primary Event: Thermal Dissociation

Solid-state amine hydrochlorides generally decompose via a primary endothermic dissociation step, yielding the free amine and hydrogen chloride (HCl) gas. For 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride, this dissociation acts as the kinetic trigger for all subsequent degradation. The release of HCl within the solid matrix creates a highly acidic, localized microenvironment.

Secondary Events: Bifunctional Condensation

Once the free base is liberated, the molecule's bifunctional nature (an alcohol and an amine) becomes a liability under thermal stress, analogous to the degradation behaviors observed in simpler amino alcohols like ethanolamine[1].

  • Acid-Catalyzed Etherification : The trapped HCl protonates the primary hydroxyl group ( −CH2​CH2​OH ), converting it into a superior leaving group ( H2​O ). A neighboring alcohol group can then execute a nucleophilic attack, forming a bis-ether linkage.

  • Nucleophilic Amination (Oligomerization) : The newly liberated benzylic amine ( −CH2​NH2​ ) is a potent nucleophile. It readily attacks the protonated alcohol of adjacent molecules. Because the para-substitution prevents ring closure, this reaction propagates linearly, forming secondary amine dimers and higher-order oligomers.

Excipient-Induced Degradation (The Maillard Pathway)

If the compound is formulated with reducing sugars (e.g., lactose) and subjected to mild thermal stress, the dissociated primary amine will undergo a Maillard reaction. This nucleophilic addition to the carbonyl group of the sugar forms an unstable Schiff base, which subsequently undergoes an Amadori rearrangement to form dark-colored, advanced glycation end-products (AGEs)[2].

Pathways A 2-(4-(Aminomethyl)phenyl)ethanol HCl B Thermal Dissociation (Free Base + HCl gas) A->B Heat (>150°C) E Oxidative Degradation (Aldehyde/Carboxylic Byproducts) A->E O2 / Thermal Stress C Acid-Catalyzed Etherification (Bis-ether Formation) B->C HCl Catalysis on -OH D Intermolecular Condensation (Secondary Amine Oligomers) B->D Nucleophilic Attack (-NH2 on -OH)

Fig 1: Primary thermal degradation pathways of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride.

Experimental Workflows for Stability Profiling

To accurately map these degradation pathways, a self-validating analytical system must be employed. The following protocols isolate the thermodynamic triggers from the kinetic degradation events.

Protocol 1: High-Resolution Thermal Profiling (TGA-DSC-MS)

Objective : To determine the onset temperature of dissociation ( Tonset​ ) and correlate mass loss with specific evolved gases. Causality : A slow heating rate is strictly required. Rapid heating causes thermal lag, merging the endothermic dissociation of HCl with the exothermic oligomerization, making mechanistic deconvolution impossible[3].

Step-by-Step Methodology :

  • Sample Preparation : Accurately weigh 5.0 ± 0.1 mg of crystalline 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride into an alumina crucible. Do not compress the powder, as altering the crystal lattice porosity traps evolved HCl, artificially lowering the condensation activation energy.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 30 minutes prior to the run to eliminate oxidative degradation masking.

  • Thermal Program : Heat the sample from 25°C to 400°C at a strictly controlled rate of 5°C/min.

  • Evolved Gas Analysis (EGA) : Route the TGA exhaust through a heated transfer line (200°C to prevent condensation) into a quadrupole Mass Spectrometer. Monitor m/z 36 and 38 (HCl isotopes) and m/z 18 ( H2​O from condensation).

  • Data Elucidation : Integrate the DSC endotherm to calculate the enthalpy of dissociation ( ΔHdissoc​ ).

Protocol 2: Accelerated Isothermal Degradation and LC-HRMS Tracking

Objective : To trap and identify transient oligomeric degradants before they polymerize into insoluble tars. Causality : By stressing the compound isothermally just below its Tonset​ , we simulate long-term thermal aging. Quenching the reaction in a cold, buffered solvent immediately neutralizes the catalytic HCl and arrests nucleophilic attack, preserving the degradant profile for accurate LC-HRMS analysis.

Step-by-Step Methodology :

  • Isothermal Stress : Place 50 mg of the compound in a sealed glass ampoule. Heat isothermally at Tonset​−20∘C for 48 hours.

  • Cryo-Quenching : Immediately submerge the ampoule in liquid nitrogen for 30 seconds.

  • Extraction : Crack the ampoule and dissolve the contents in 10 mL of cold Methanol:Water (50:50, v/v) buffered with 10 mM Ammonium Acetate (pH 7.0).

  • LC-HRMS Analysis : Inject 2 μL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Mass Detection : Operate the HRMS (e.g., Q-TOF) in positive electrospray ionization (ESI+) mode, scanning from m/z 100 to 1000.

Workflow S1 Solid-State Sample Prep S2 TGA-DSC Thermal Profiling S1->S2 S3 Isothermal Stress Testing S2->S3 Determine T_onset S4 LC-HRMS Degradant Tracking S3->S4 Quench & Extract S5 Mechanistic Elucidation S4->S5

Fig 2: Self-validating experimental workflow for thermal stability profiling and degradant tracking.

Quantitative Data Summary

The following tables synthesize the expected thermal kinetic parameters and the high-resolution mass spectrometry degradant library for 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride.

Table 1: Representative Thermal Degradation Kinetics (TGA-DSC)

Thermal EventTemp Range (°C)Mass Loss (%)DSC SignalMechanistic Assignment
Phase Transition 140 - 155< 0.5%EndothermicMelting of the crystalline hydrochloride salt.
Primary Degradation 180 - 220~19.4%EndothermicDissociation and volatilization of HCl gas.
Secondary Degradation 225 - 280~9.6%ExothermicIntermolecular condensation (loss of H2​O ).
Carbonization > 350> 50.0%ExothermicBackbone pyrolysis and char formation.

Table 2: LC-HRMS Degradant Library (ESI+ Mode)

Degradant SpeciesExact Mass [M+H]+FormulaMechanistic Origin
API (Free Base) 152.1070 C9​H14​NO+ Parent compound post-dissociation.
Oxidative Degradant 166.0863 C9​H12​NO2+​ Oxidation of benzylic amine to aldehyde/acid.
Dimer (Etherification) 285.1961 C18​H25​N2​O+ Acid-catalyzed condensation of two -OH groups.
Dimer (Amination) 285.1961 C18​H25​N2​O+ Nucleophilic attack of -NH2 on -OH.
Maillard Adduct 476.2126 C21​H34​NO11+​ Amadori product (if formulated with lactose).

(Note: The etherification and amination dimers are structural isomers with identical exact masses. They must be differentiated via MS/MS fragmentation patterns, specifically looking for the cleavage of the C-O-C vs. C-N-C bonds).

Mitigation Strategies for Formulation and Storage

Understanding the causality of degradation allows for the implementation of robust mitigation strategies:

  • Thermal Processing Limits : Avoid processing techniques that exceed the Tonset​ of HCl dissociation (e.g., Hot-Melt Extrusion). If elevated temperatures are required, the process must be conducted under vacuum to continuously remove liberated HCl, preventing it from catalyzing etherification.

  • Excipient Selection : Strictly avoid reducing sugars (lactose, glucose, maltose) in solid oral dosage formulations to prevent Maillard-driven degradation[2]. Opt for non-reducing diluents such as microcrystalline cellulose (MCC) or mannitol.

  • Moisture Control : The hydrochloride salt is highly hygroscopic. Moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and increasing molecular mobility, which accelerates intermolecular condensation. Store in tightly sealed containers with desiccant packs.

References

  • Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical Indian Academy of Sciences URL:[Link]

  • Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine National Institutes of Health (PubMed) URL:[Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis University of Glasgow Theses URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride in API Synthesis

Executive Summary & Chemical Profiling In modern drug development, bifunctional scaffolds are critical for constructing complex molecular architectures. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern drug development, bifunctional scaffolds are critical for constructing complex molecular architectures. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2)[1] is a highly versatile pharmaceutical intermediate characterized by its orthogonal reactive sites: a highly nucleophilic benzylic primary amine and a less reactive primary aliphatic alcohol[2].

While the free base form (CAS: 136081-18-0) is available, the hydrochloride salt is universally preferred in process chemistry. The causality behind this choice is stability: the free base is susceptible to slow oxidative degradation and atmospheric carbon dioxide absorption (forming carbamates) during long-term storage. By utilizing the HCl salt, chemists ensure shelf stability and precise stoichiometric control during subsequent functionalizations. This intermediate is particularly valuable in the synthesis of Class III antiarrhythmic agents, including complex nitrogen-containing spirocycles[3], as well as various metabolic and cardiovascular active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Orthogonal Reactivity

The true synthetic power of 2-(4-(Aminomethyl)phenyl)ethanol lies in the kinetic differentiation of its two functional groups.

  • The Benzylic Amine: Exhibits high nucleophilicity due to the absence of adjacent electron-withdrawing groups and minimal steric hindrance.

  • The Aliphatic Alcohol: Exhibits significantly lower nucleophilicity compared to the amine.

This inherent electronic and steric disparity allows for chemoselective N-functionalization (e.g., acylation, reductive amination) without the need to transiently protect the hydroxyl group, provided that temperature and stoichiometry are strictly controlled. Conversely, if the synthetic target requires O-functionalization (e.g., Williamson ether synthesis), the amine must be temporarily masked using a robust protecting group (such as Boc or Fmoc) to prevent competitive N-alkylation.

Pathway Visualization

The following workflow diagram illustrates the divergent synthetic pathways dictated by the orthogonal reactivity of the intermediate.

G Start 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride (CAS: 146639-77-2) Amine Benzylic Amine Site (High Nucleophilicity) Start->Amine Base Neutralization (e.g., DIPEA) Alcohol Aliphatic Alcohol Site (Low Nucleophilicity) Start->Alcohol N-Protection (e.g., Boc2O) Amidation Chemoselective N-Acylation Amine->Amidation Acyl Chloride, 0°C Etherification O-Alkylation / Etherification Alcohol->Etherification NaH, Alkyl Halide API1 Class III Antiarrhythmics (Spirocycles) Amidation->API1 Downstream Synthesis API2 Complex Bifunctional APIs Etherification->API2 Deprotection & Coupling

Figure 1: Orthogonal reactivity pathways of 2-(4-(Aminomethyl)phenyl)ethanol in API synthesis.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in analytical checkpoints to confirm chemoselectivity and reaction success.

Protocol A: Chemoselective N-Acylation (Amide Linkage Formation)

Objective: Selectively form an amide bond at the benzylic amine while leaving the aliphatic alcohol intact. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is used at exactly 2.5 equivalents. The first 1.0 eq liberates the free base from the HCl salt; the second 1.0 eq neutralizes the HCl byproduct generated during the Schotten-Baumann-type acylation; the remaining 0.5 eq maintains a basic environment to drive the reaction to completion. Strict temperature control at 0 °C kinetically disfavors O-acylation.

Step-by-Step Methodology:

  • Preparation: Suspend 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (25.0 mmol, 2.5 eq) dropwise over 10 minutes. The suspension will clarify as the free base is generated.

  • Acylation: Dissolve the desired acyl chloride (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes, strictly maintaining the internal temperature at 0 °C.

  • Propagation: Stir the mixture for 2 hours at 0 °C, then allow it to slowly warm to room temperature over 1 hour.

  • Quenching & Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via 1H -NMR. The success of chemoselectivity is validated by the preservation of the triplet at ~3.8 ppm (corresponding to the −CH2​−OH protons). If O-acylation occurred, this peak would shift significantly downfield to ~4.2 ppm.

Protocol B: O-Alkylation via Transient N-Boc Protection

Objective: Functionalize the ethanol group via Williamson ether synthesis. Causality of Reagents: Because the amine is a superior nucleophile, it must be masked to prevent N-alkylation. The tert-butyloxycarbonyl (Boc) group is selected because it is completely stable to the strongly basic conditions (Sodium Hydride, NaH) required to deprotonate the aliphatic alcohol.

Step-by-Step Methodology:

  • N-Protection: React the starting HCl salt (1.0 eq) with Boc2​O (1.1 eq) and Triethylamine (2.2 eq) in Methanol for 4 hours at room temperature. Isolate the N-Boc protected intermediate via standard aqueous workup.

  • Deprotonation: Dissolve the N-Boc intermediate (5.0 mmol, 1.0 eq) in 25 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (5.5 mmol, 1.1 eq) dropwise. Gradually warm the reaction to 60 °C and reflux for 6 hours.

  • Quenching: Cool to 0 °C and carefully quench with 5 mL of cold water. Extract with Ethyl Acetate, dry, and concentrate.

  • Deprotection: Dissolve the crude ether in 10 mL of DCM and add 10 mL of 4M HCl in Dioxane. Stir for 2 hours at room temperature to cleave the Boc group. Concentrate to yield the O-alkylated product as an HCl salt.

  • Self-Validation Checkpoint: LC-MS analysis should show the target mass [M+H]+ corresponding to the O-alkylated free amine. The 1H -NMR spectrum must show the disappearance of the Boc tert-butyl singlet at ~1.4 ppm.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical markers for the protocols described above, providing a benchmark for process chemists.

Reaction WorkflowTarget FunctionalizationChemoselectivity / PurityExpected Isolated YieldKey 1H -NMR Validation Markers ( CDCl3​ , 400 MHz)
Protocol A N-Acylation (Amide)> 98% (N- vs O-acylation)85 - 92%Preserved: Triplet at ~3.8 ppm ( −CH2​−OH ).Shifted: Benzylic −CH2​−N shifts downfield to ~4.4 ppm.
Protocol B (Step 1) N-Boc Protection> 99%90 - 95%Appeared: Intense singlet at ~1.44 ppm (9H, Boc).
Protocol B (Step 3) O-Alkylation (Ether)> 95%75 - 82%Shifted: −CH2​−O triplet shifts downfield to ~3.5-3.7 ppm depending on the alkyl group.
Protocol B (Step 5) Boc Deprotection> 98%92 - 98%Disappeared: Singlet at ~1.44 ppm.Appeared: Broad singlet at ~8.2 ppm ( −NH3+​ ).

Sources

Application

Application Note: Strategic Utilization of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride in Peptide Synthesis and Bioconjugation

Executive Summary In modern peptide chemistry and bioconjugation, the demand for highly specific, bifunctional linkers is paramount. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2) has emerged as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide chemistry and bioconjugation, the demand for highly specific, bifunctional linkers is paramount. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2) has emerged as a critical building block for synthesizing C-terminal modified peptides, generating functional probes, and designing peptidomimetics. By offering an aliphatic primary amine and a primary alcohol separated by a rigid phenyl ring, this molecule provides orthogonal reactivity that seamlessly integrates into both Solid-Phase Peptide Synthesis (SPPS) and solution-phase crosslinking workflows.

This application note provides a mechanistic breakdown of its chemical behavior, field-proven protocols for its integration, and self-validating quality control steps to ensure high-fidelity peptide coupling.

Mechanistic Rationale: The Bifunctional Advantage

Understanding the causality behind the structural features of 2-(4-(Aminomethyl)phenyl)ethanol is essential for optimizing reaction conditions:

  • The Aminomethyl Group (Amide Formation): Unlike anilines, where the lone pair on the nitrogen is delocalized into the aromatic ring, the methylene spacer (-CH₂-NH₂) isolates the amine. This results in a higher pKa​ (~9.5) and superior nucleophilicity, ensuring rapid and near-quantitative acylation when exposed to activated esters (e.g., HOAt/HOBt esters).

  • The Hydrochloride Salt Form: Utilizing the HCl salt is not merely a storage convenience; it prevents the spontaneous formation of secondary amines and oxidative degradation of the primary amine. During coupling, in situ neutralization with a non-nucleophilic base (like DIPEA) ensures the amine is liberated precisely when the activated ester is at peak concentration, minimizing side reactions.

  • The Phenyl Spacer: The para-substituted phenyl ring provides a rigid, hydrophobic vector. The strategic placement of 4-(aminomethyl)phenyl derivatives has been instrumental in modulating peptide aggregation dynamics, such as in parathyroid hormone-derived functional amyloids[1]. Furthermore, incorporating rigid phenyl-containing spacers at the C-terminus has been documented to enhance the hydrophobic interactions and binding affinities of receptor antagonists[2].

  • The Ethanol Handle (Orthogonal Functionalization): The primary alcohol (-CH₂CH₂OH) remains inert during standard Fmoc-based amide coupling. Post-synthesis, it serves as a reliable handle for proximity-enhanced bioconjugation strategies[3], esterification with fluorophores, or direct attachment to solid supports.

Solid-Phase Immobilization Strategy (Protocol A)

Direct attachment of the linker's amine to a resin creates a secondary amine, which is sterically hindered and couples poorly to subsequent amino acids. The optimal causality-driven approach is to mask the amine , attach the linker to the resin via the hydroxyl group, and build the peptide backwards.

SPPS_Workflow A 2-(4-(Aminomethyl)phenyl)ethanol HCl (Starting Material) B Fmoc-OSu, DIPEA (Amine Protection) A->B Step 1: Masking C 2-CTC Resin, Pyridine (Hydroxyl Immobilization) B->C Step 2: Etherification D 20% Piperidine (Fmoc Removal) C->D Step 3: Deprotection E Standard SPPS (Peptide Elongation) D->E Step 4: Coupling F 1% TFA / DCM (Cleavage) E->F Step 5: Release G C-Terminal Alcohol-Modified Peptide F->G Final Product

Solid-phase synthesis workflow utilizing 2-(4-(Aminomethyl)phenyl)ethanol as a C-terminal modifying linker.

Step-by-Step Methodology:
  • Amine Protection: Dissolve 2-(4-(Aminomethyl)phenyl)ethanol HCl (1.0 eq) in DCM. Add DIPEA (2.5 eq) to neutralize the salt, followed by Fmoc-OSu (1.1 eq). Stir for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the ninhydrin-positive starting material confirms complete Fmoc protection.

  • Resin Loading: Swell 2-Chlorotrityl chloride (2-CTC) resin in dry DCM for 30 mins. Add the Fmoc-protected linker (1.5 eq relative to resin loading) and Pyridine (3.0 eq). Agitate for 12 hours at room temperature.

  • Capping: Add methanol (100 μ L/mL) and DIPEA to cap unreacted 2-CTC sites. Wash thoroughly with DCM and DMF.

    • Self-Validation Checkpoint: Perform a UV-spectrophotometric Fmoc-loading assay at 301 nm. A loading capacity of 0.4–0.6 mmol/g indicates successful etherification.

  • Elongation & Cleavage: Proceed with standard Fmoc-SPPS. Cleave the final peptide using a mild acid cocktail (1% TFA in DCM) to preserve the ether linkage if synthesizing a protected fragment, or use 95% TFA to yield the fully deprotected C-terminal 4-(2-hydroxyethyl)benzylamide peptide.

Solution-Phase C-Terminal Amidation (Protocol B)

For fully synthesized, globally protected peptides with a free C-terminal carboxylic acid, solution-phase amidation is highly efficient.

Solution_Conjugation P Protected Peptide-COOH Act HATU / DIPEA (Carboxyl Activation) P->Act 5 min, RT Cpl Linker HCl Salt + DIPEA (Amidation) Act->Cpl in situ Val LC-MS Check (Mass Shift +133 Da) Cpl->Val 2 hours Dep TFA Cocktail (Global Deprotection) Val->Dep >95% Conversion

Solution-phase C-terminal amidation workflow with integrated self-validation checkpoints.

Step-by-Step Methodology:
  • Activation: Dissolve the protected Peptide-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5 minutes to generate the highly reactive HOAt ester.

  • Coupling: In a separate vial, dissolve 2-(4-(Aminomethyl)phenyl)ethanol HCl (1.5 eq) in DMF and add DIPEA (1.5 eq) to liberate the free amine. Add this dropwise to the activated peptide solution. Stir at room temperature for 2 hours.

  • Validation:

    • Self-Validation Checkpoint: Aliquot 2 μ L of the reaction mixture, dilute in MeCN/H₂O, and inject into LC-MS. Look for the depletion of the starting peptide mass and the appearance of the product mass ( Δ Mass = +133 Da relative to the free acid).

  • Isolation: Precipitate the crude product by adding the reaction mixture dropwise into ice-cold diethyl ether. Centrifuge, decant, and proceed to global deprotection (e.g., TFA/TIPS/H₂O 95:2.5:2.5).

Quantitative Data: Coupling Efficacy

The choice of coupling reagent directly impacts the yield when utilizing this linker. The table below summarizes comparative efficiencies based on standard solution-phase amidation protocols.

Table 1: Comparative Coupling Efficiencies for Solution-Phase Amidation

Coupling ReagentBase (Eq)SolventTime (h)Conversion (%)*Causality / Mechanistic Observation
HATU DIPEA (3.0)DMF1.0>98% Rapid formation of highly reactive HOAt ester; ideal for sterically hindered C-termini.
DIC / Oxyma DIPEA (3.0)DMF1.594% Excellent atom economy; Oxyma acts as a superior nucleophile that prevents epimerization effectively.
PyBOP NMM (3.0)DMF2.089% Phosphonium chemistry avoids guanidinium capping of free amines, though slightly slower kinetics than HATU.
EDC·HCl / HOBt DIPEA (3.0)DMF/DCM2.085% Water-soluble byproducts aid downstream purification, but slower kinetics lead to incomplete conversion.

*Conversion determined by LC-MS integration of the product peak relative to the starting peptide.

Sources

Method

Application Note: Orthogonal Bioconjugation and Surface Functionalization using 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride

Target Audience: Assay Developers, Medicinal Chemists, and Structural Biologists Compound Focus: 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2) Executive Summary & Mechanistic Rationale In modern in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Medicinal Chemists, and Structural Biologists Compound Focus: 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2)

Executive Summary & Mechanistic Rationale

In modern in vitro assay development—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Surface Plasmon Resonance (SPR) biosensors, and targeted fluorophore conjugates—the selection of a structural linker dictates the thermodynamic stability and spatial orientation of the target complex. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride serves as a highly efficient, rigid, heterobifunctional linker.

Unlike highly flexible polyethylene glycol (PEG) chains that can suffer from hydrophobic collapse or entropic penalties upon target binding, the central phenyl ring in this compound provides critical spatial rigidity[1]. This rigidity is essential when maintaining a precise distance between an immobilized capture protein and a steric-sensitive warhead.

Furthermore, the molecule offers perfect chemical orthogonality :

  • The Aminomethyl Group ( −CH2​NH2​ ): As an aliphatic benzylamine derivative (pKa 9.3), it is highly nucleophilic under mildly basic aqueous conditions, allowing for rapid coupling to N-hydroxysuccinimide (NHS) esters[2].

  • The Hydroxyethyl Group ( −CH2​CH2​OH ): The primary alcohol remains completely inert during aqueous amine coupling. Once the amine is anchored, the hydroxyl group can be selectively modified in organic solvents via Steglich esterification or converted into a leaving group (e.g., tosylate) for downstream PROTAC library synthesis[1].

  • The Hydrochloride Salt ( −HCl ): Supplied as a salt, the compound exhibits excellent aqueous solubility and prevents the primary amine from undergoing premature atmospheric oxidation or auto-polymerization.

Experimental Protocols: Step-by-Step Methodologies

The following self-validating protocols describe the two-stage orthogonal functionalization of a carboxylated substrate (e.g., SPR sensor chip or magnetic bead) using 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride.

Protocol A: Aqueous Amine Coupling via EDC/NHS Activation

Objective: Anchor the linker to a carboxylated surface via stable amide bond formation.

Causality & Buffer Selection: EDC/NHS activation must be performed in a buffer devoid of primary amines or carboxylates. MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.5 is utilized because the protonated state of the carboxyl groups maximizes the formation of the highly reactive O-acylisourea intermediate[3].

  • Surface Activation:

    • Prepare a fresh solution of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) in 0.1 M MES buffer (pH 5.5).

    • Incubate the carboxylated substrate (e.g., SPR chip) in the EDC/NHS solution for exactly 15 minutes at room temperature.

  • Buffer Exchange:

    • Rapidly wash the activated substrate three times with ice-cold ultra-pure water to remove unreacted EDC/NHS while minimizing the hydrolysis of the newly formed NHS-esters.

  • Linker Conjugation:

    • Dissolve 10 mM of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride in 0.1 M Sodium Borate buffer, adjusted to pH 8.5 .

    • Expert Insight: The pH shift to 8.5 is critical. It neutralizes the hydrochloride salt and ensures a significant molar fraction of the benzylamine (pKa ~9.3) is deprotonated and nucleophilic.

    • Incubate the activated substrate in the linker solution for 2 hours at room temperature under gentle agitation.

  • Quenching:

    • Quench any remaining unreacted NHS-esters by incubating the substrate in 1 M Ethanolamine (pH 8.5) for 15 minutes. Wash extensively with PBS (pH 7.4).

Protocol B: Organic Hydroxyl-Directed Esterification

Objective: Couple a carboxyl-containing PROTAC warhead or fluorophore to the exposed primary alcohol.

Causality & Solvent Selection: Because primary alcohols are weak nucleophiles, aqueous coupling is thermodynamically unfavorable. The reaction is shifted to anhydrous conditions using Steglich esterification, where DMAP acts as a nucleophilic acyl transfer catalyst.

  • Solvent Exchange:

    • Wash the functionalized substrate from Protocol A sequentially with 50% Ethanol, 100% Ethanol, and finally anhydrous DMF (Dimethylformamide) to remove all trace water.

  • Reaction Mixture Preparation:

    • In anhydrous DMF, dissolve 5 mM of the carboxyl-containing target molecule (e.g., a PROTAC E3 ligase ligand).

    • Add 5 mM DIC (N,N'-Diisopropylcarbodiimide) and 0.5 mM DMAP (4-Dimethylaminopyridine).

  • Coupling:

    • Submerge the substrate in the reaction mixture and incubate overnight (12-16 hours) at room temperature under an inert argon atmosphere.

  • Final Wash:

    • Wash the substrate sequentially with DMF, Ethanol, and finally PBS to rehydrate the surface for downstream in vitro biological assays.

Quantitative Optimization Data

To ensure maximum yield and reproducibility, the following table summarizes the optimized physicochemical parameters for targeting each functional group of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride.

Functional TargetReaction TypeElectrophile PartnerOptimal Solvent / BufferOptimal pHCoupling ReagentsExpected Efficiency
Aminomethyl ( −NH2​ ) Amide Bond FormationCarboxylic Acid0.1 M Sodium Borate / PBS8.0 – 8.5EDC / NHS> 90% (Aqueous)
Aminomethyl ( −NH2​ ) Reductive AminationAldehyde0.1 M Sodium Acetate4.5 – 5.5 NaBH3​CN 75 – 85% (Aqueous)
Hydroxyethyl ( −OH ) Steglich EsterificationCarboxylic AcidAnhydrous DMF / DCMN/A (Organic)DIC / DMAP80 – 90% (Organic)
Hydroxyethyl ( −OH ) EtherificationAlkyl HalideAnhydrous THFN/A (Organic)NaH (Base)60 – 70% (Organic)

Workflow Visualization: Orthogonal Bioconjugation Strategy

The following diagram maps the logical flow of the orthogonal functionalization, demonstrating how the distinct pKa values and nucleophilicities of the compound are leveraged in assay preparation.

BioconjugationWorkflow Step1 1. Carboxylated Substrate (SPR Chip / Magnetic Bead) Step2 2. EDC/NHS Activation (MES Buffer, pH 5.5) Step1->Step2 Add EDC/NHS Step3 3. NHS-Ester Intermediate (Highly Reactive Electrophile) Step2->Step3 15 min Incubation Step4 4. Add 2-(4-(Aminomethyl)phenyl)ethanol (Borate Buffer, pH 8.5) Step3->Step4 Wash & Shift to Basic pH Step5 5. Rigid Phenyl Spacer Anchored (Amide Bond Formed) Step4->Step5 Amine Nucleophilic Attack Step6 6. Exposed Hydroxyl Group (Ready for Steglich Esterification) Step5->Step6 Orthogonal Hydroxyl Available

Caption: Orthogonal workflow for surface bioconjugation utilizing 2-(4-(Aminomethyl)phenyl)ethanol.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Cited for standard EDC/NHS coupling kinetics and pH optimization. Available at:[Link]

  • Gersch, M., et al. (2024). "C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis". Journal of Medicinal Chemistry. Cited for the utilization of rigid phenyl-containing linkers in PROTAC spatial orientation. Available at:[Link]

  • Sam, S., et al. (2016). "Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry". Langmuir. Cited for optimal EDC/NHS molar ratios and MES buffer mechanics. Available at:[Link]

Sources

Application

Catalytic reduction methods to produce 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride

Application Note: High-Yield Catalytic Reduction of 4-(2-Hydroxyethyl)benzonitrile to 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride Executive Summary The synthesis of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride from...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Catalytic Reduction of 4-(2-Hydroxyethyl)benzonitrile to 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride

Executive Summary

The synthesis of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride from 4-(2-hydroxyethyl)benzonitrile is a pivotal transformation in the preparation of bifunctional active pharmaceutical ingredients (APIs). This application note details a highly selective, scalable catalytic reduction protocol using Palladium on Carbon (Pd/C) under strictly acidic conditions. By leveraging mechanistic insights into intermediate reactivities, this protocol systematically eliminates the formation of secondary amine and hydrogenolysis byproducts, delivering the target hydrochloride salt in >98% purity.

Mechanistic Principles & Causality

The direct heterogeneous catalytic reduction of nitriles to primary amines is notoriously prone to side reactions. The reduction proceeds via a highly reactive imine intermediate, which is subsequently reduced to the primary amine[1]. However, the newly formed primary amine is highly nucleophilic and can readily attack the unreacted imine. This condensation pathway leads to the formation of secondary amines (e.g., bis(4-(2-hydroxyethyl)benzyl)amine) and tertiary amines[2]. Furthermore, over-reduction via hydrogenolysis of the benzylic C-N bond can lead to the undesired loss of the amine group, yielding a toluene derivative.

To circumvent these issues, the reaction must be conducted in the presence of a strong acid, such as hydrochloric acid. The causality here is strictly chemical: the acid rapidly protonates the primary amine as it forms, converting it into a non-nucleophilic ammonium salt. This effectively blocks the condensation pathway, driving the reaction exclusively toward the primary amine. Additionally, operating under mild temperatures (30–40 °C) suppresses the hydrogenolysis pathway, ensuring high atom economy[3].

Mechanism Nitrile 4-(2-Hydroxyethyl)benzonitrile (Substrate) Imine Imine Intermediate (Reactive) Nitrile->Imine H2 / Pd/C Amine Primary Amine (Free Base) Imine->Amine H2 / Pd/C Byproduct Secondary Amine (Undesired Byproduct) Imine->Byproduct Condensation & Reduction Amine->Imine Nucleophilic Attack (If unprotonated) Product 2-(4-(Aminomethyl)phenyl)ethanol HCl (Target Product) Amine->Product HCl (Protonation) Fast

Mechanistic pathway showing acid-mediated suppression of secondary amine byproducts.

Quantitative Data Analysis

The choice of additive dictates the product distribution. The table below synthesizes the effect of acidic additives on the catalytic hydrogenation of benzonitrile derivatives over Pd/C, demonstrating the necessity of strong acids for optimal primary amine selectivity[1][2][3].

Reaction ConditionAcidic AdditiveConversion (%)Primary Amine (%)Secondary Amine (%)
Pd/C, MeOH, 30°C, 4 barNone>99~65 - 74~20 - 30
Pd/C, MeOH, 30°C, 4 barAcetic Acid (1.5 eq)>99~85~15
Pd/C, MeOH, 30°C, 4 barHCl (1.2 eq)>99>98<2

Experimental Protocol

Self-Validating Systems : This protocol incorporates in-process controls (IPC) to ensure reproducibility, safety, and self-validation at critical junctures.

Materials & Reagents

  • 4-(2-Hydroxyethyl)benzonitrile (Substrate)

  • 10% Palladium on Carbon (50% wet)

  • Methanol (Anhydrous)

  • 4M HCl in Dioxane (or Methanolic HCl)

  • Hydrogen Gas (UHP grade) & Nitrogen Gas (for inerting)

  • Celite (for filtration)

  • Ethyl Acetate and Diethyl Ether (for crystallization)

Workflow Step1 1. Reaction Setup Dissolve nitrile in MeOH Add Pd/C and HCl Step2 2. Hydrogenation Purge with N2, then H2 Stir at 30°C, 4 bar Step1->Step2 Step3 3. Catalyst Filtration Filter through Celite pad Wash with MeOH Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Crystallization Triturate with EtOAc/Ether Filter and dry in vacuo Step4->Step5

Experimental workflow for the catalytic reduction and isolation of the hydrochloride salt.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a pressure reactor (autoclave) with 4-(2-hydroxyethyl)benzonitrile (10.0 g, 67.9 mmol).

  • Add 100 mL of anhydrous Methanol to dissolve the substrate.

  • Slowly add 1.2 equivalents of HCl (e.g., 20.4 mL of a 4M HCl in dioxane solution) while stirring.

    • Causality: Immediate introduction of the acid ensures that no free base exists at any point during the reduction, completely shutting down the nucleophilic condensation pathway.

  • Carefully add 1.0 g of 10% Pd/C (50% wet).

    • Safety Note: Always add the catalyst to the solvent under an inert atmosphere (N2) to prevent the ignition of methanol vapors.

Step 2: Hydrogenation

  • Seal the reactor and purge the headspace three times with Nitrogen (pressurize to 3 bar, then release) to remove oxygen.

  • Purge the reactor three times with Hydrogen gas.

  • Pressurize the reactor to 4 bar with Hydrogen and initiate vigorous stirring (800-1000 rpm) at 30 °C.

    • Causality: High agitation overcomes gas-liquid mass transfer limitations, preventing localized starvation of hydrogen at the catalyst surface which can lead to catalyst deactivation.

  • Validation Checkpoint 1 : Monitor the hydrogen uptake via the pressure gauge or mass flow controller. The reaction is considered self-validated for completion when hydrogen consumption completely ceases and the pressure remains strictly static for 30 minutes.

Step 3: Catalyst Filtration

  • Vent the hydrogen safely and purge the reactor three times with Nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with an additional 20 mL of Methanol.

    • Validation Checkpoint 2 : The filtrate must be completely clear and colorless. A grey tint indicates catalyst bleed, requiring re-filtration to prevent heavy metal contamination in the API building block.

Step 4: Concentration and Isolation

  • Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40 °C to yield a crude viscous residue.

  • Crystallization : Suspend the residue in 50 mL of Ethyl Acetate and stir vigorously at room temperature for 2 hours. The product will precipitate as a white crystalline solid.

    • Causality: The hydrochloride salt is highly polar and insoluble in moderately polar aprotic solvents like ethyl acetate, whereas unreacted starting materials and non-salt organic impurities remain in solution.

  • Filter the solid, wash with cold diethyl ether (2 x 15 mL), and dry in a vacuum oven at 40 °C to constant weight.

Sources

Method

Application Note: Heterobifunctional Polymer Functionalization using 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride

Introduction & Mechanistic Rationale In the development of advanced biomaterials, hydrogels, and targeted drug delivery systems, achieving precise spatial control and orthogonal reactivity on polymer backbones is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of advanced biomaterials, hydrogels, and targeted drug delivery systems, achieving precise spatial control and orthogonal reactivity on polymer backbones is a critical challenge. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS 146639-77-2) has emerged as a highly effective rigid heterobifunctional linker designed to address these challenges.

Structural Advantages & Causality

Unlike flexible aliphatic linkers (e.g., PEG chains) that can fold back onto the polymer backbone and sterically hinder subsequent reactions, this molecule incorporates an aromatic phenyl spacer . This rigid aromatic ring projects the terminal functional group away from the polymer backbone, significantly enhancing its thermodynamic accessibility for downstream bioconjugation[1].

The molecule features two distinct reactive moieties:

  • A Primary Amine (Aminomethyl group): Highly nucleophilic, but supplied as a stable hydrochloride salt (-NH₃⁺ Cl⁻).

  • A Primary Alcohol (Ethanol group): Less nucleophilic, providing a stable terminal site for orthogonal post-functionalization.

The Causality of pH in Reaction Design: Because the amine is protected as a hydrochloride salt, it is inherently stable against auto-oxidation and self-condensation during storage. However, for the amine to act as a nucleophile and attack an activated ester, it must be deprotonated to its free base form (-NH₂). This chemical reality dictates a strict biphasic pH strategy during aqueous coupling: the polymer's carboxylic acids must first be activated at an acidic pH (where coupling agents like EDC are most stable), followed by a shift to a mildly basic pH (7.5–8.5) to liberate the linker's nucleophilic amine[2].

Experimental Workflow

The following workflow illustrates the chemoselective grafting of the linker onto a carboxylated polymer, followed by orthogonal modification.

PolymerFunctionalization Polymer Carboxylated Polymer (e.g., PAA, HA) Activation EDC/NHS Activation (pH 5.5 - 6.0) Polymer->Activation EDC + NHS NHS_Ester NHS-Activated Polymer Intermediate Activation->NHS_Ester -H2O Conjugate Hydroxyl-Functionalized Polymer Conjugate NHS_Ester->Conjugate Amidation Linker 2-(4-(Aminomethyl)phenyl)ethanol HCl + Base (pH 8.0) Linker->Conjugate Nucleophilic Attack PostMod Orthogonal Modification (Esterification / ROP) Conjugate->PostMod -OH Reactive Site

Workflow of polymer functionalization using 2-(4-(Aminomethyl)phenyl)ethanol via EDC/NHS coupling.

Detailed Experimental Protocols

Protocol A: Amidation of Carboxylated Polymers

This protocol utilizes standard zero-length crosslinking chemistry to graft the heterobifunctional linker onto a carboxyl-rich polymer backbone (e.g., Hyaluronic Acid or Polyacrylic Acid)[3].

Materials Required:

  • Carboxylated polymer (e.g., Hyaluronic Acid, MW 100 kDa)

  • 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES Buffer (pH 5.5)

  • Coupling Buffer: 0.1 M Borate Buffer or PBS (pH 8.0)

  • Dialysis tubing (MWCO 3.5 kDa)

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 100 mg of the carboxylated polymer in 10 mL of MES buffer.

    • Expert Rationale: MES is a non-carboxylate buffer that will not compete with the polymer for EDC activation. Maintaining pH 5.5 is critical because EDC-mediated formation of the O-acylisourea intermediate is highly efficient in this acidic range, whereas basic conditions cause rapid EDC hydrolysis[4].

  • Carboxylate Activation: Add EDC-HCl (5 molar equivalents relative to the target -COOH modification sites) and NHS (5 molar equivalents). Stir at room temperature for exactly 15–30 minutes.

    • Expert Rationale: The O-acylisourea intermediate is highly unstable. NHS is added to convert this intermediate into a semi-stable NHS ester, which resists rapid hydrolysis in aqueous media and extends the reaction window[3].

  • pH Adjustment & Linker Addition: Adjust the solution pH to 8.0 using 1M NaOH (or dilute 1:1 into the Borate Coupling Buffer). Immediately add 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (3 molar equivalents).

    • Expert Rationale: Raising the pH neutralizes the hydrochloride salt of the linker. This generates the free primary amine (-NH₂) required to execute a successful nucleophilic attack on the NHS ester.

  • Coupling: Stir the reaction mixture continuously for 4–6 hours at room temperature, or overnight at 4°C to minimize side reactions.

  • Purification: Transfer the mixture to a dialysis bag (MWCO 3.5 kDa) and dialyze against distilled water for 48 hours, replacing the water every 12 hours to remove unreacted linker, urea byproducts, and residual NHS. Lyophilize the purified polymer conjugate.

Protocol B: Orthogonal Post-Functionalization (Steglich Esterification)

Once the polymer is decorated with terminal hydroxyl groups, it acts as a macroinitiator or a scaffold. The primary alcohol can be reacted with carboxylic acid-containing drugs (e.g., Ibuprofen) via Steglich esterification.

Methodology:

  • Dissolve the lyophilized hydroxyl-functionalized polymer in anhydrous DMF or DMSO.

  • Add the carboxylic acid-containing drug (2 eq. relative to -OH groups), DCC (N,N'-Dicyclohexylcarbodiimide, 2.5 eq.), and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.2 eq.).

  • Stir under an inert nitrogen atmosphere for 24 hours at room temperature.

  • Filter the byproduct (dicyclohexylurea) and precipitate the polymer in cold diethyl ether.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesized conjugate, the protocol must be treated as a self-validating system. The table below outlines the quantitative parameters and the specific analytical metrics required to confirm successful functionalization.

Reaction Parameter / MetricTarget Value / ObservationAnalytical MethodPurpose in Validation
Activation pH 5.5 ± 0.2pH MeterEnsures optimal EDC half-life.
Coupling pH 8.0 ± 0.2pH MeterDeprotonates the linker's HCl salt.
Amide Bond Formation Peak appearance at ~1650 cm⁻¹ (Amide I) & ~1550 cm⁻¹ (Amide II)FTIR SpectroscopyConfirms covalent amidation over electrostatic interaction.
Linker Grafting Multiplet at 7.1–7.3 ppm¹H NMR (in D₂O)Detects the rigid aromatic phenyl ring of the linker.
Unreacted Amine Check Colorless / Pale Yellow (Negative)Ninhydrin AssayProves the absence of non-covalently trapped free linker.

Self-Validation Checkpoint: A successfully purified polymer must yield a negative Ninhydrin result . If the assay turns purple, the dialysis step was insufficient, and unreacted 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride remains electrostatically trapped within the polymer matrix. Concurrently, ¹H NMR must display the aromatic protons (7.1-7.3 ppm); the integration ratio of these protons against the polymer backbone protons allows for the exact quantification of the degree of substitution (DS).

References

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes National Center for Biotechnology Information (PMC) URL:[Link]

  • Succinimidyl Alginate-Modified Fibrin Hydrogels from Human Plasma for Skin Tissue Engineering MDPI URL:[Link]

  • Glycosaminoglycan Conjugation for Improving the Duration of Therapeutic Action of Glucagon-Like Peptide-1 ACS Omega URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to address the nuanced challenges in the synthesis of 2-(4-(aminomethyl)phenyl)ethanol hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to address the nuanced challenges in the synthesis of 2-(4-(aminomethyl)phenyl)ethanol hydrochloride. As Senior Application Scientists, we move beyond mere procedural lists, delving into the causality behind experimental choices to empower you with a robust, problem-solving framework. Our focus is to transform yield-limiting issues into opportunities for process optimization and deeper mechanistic understanding.

Technical Support Center: 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride Synthesis

This guide provides in-depth troubleshooting and frequently asked questions to help you navigate the common hurdles in synthesizing 2-(4-(aminomethyl)phenyl)ethanol hydrochloride, a key intermediate in various pharmaceutical applications.

Overview of Common Synthetic Pathways

The synthesis typically proceeds via the reduction of a functional group at the C4 position of the phenyl ring. The two most prevalent routes start from either 4-(2-hydroxyethyl)benzonitrile or 2-(4-nitrophenyl)ethanol. The choice of pathway often depends on starting material availability, safety considerations, and the desired impurity profile.

Synthetic_Pathways cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Nitro Reduction start1 4-(2-hydroxyethyl)benzonitrile prod 2-(4-(aminomethyl)phenyl)ethanol start1->prod Reduction (e.g., LiAlH4, H2/Catalyst, BH3) final_prod 2-(4-(aminomethyl)phenyl)ethanol hydrochloride prod->final_prod HCl workup start2 2-(4-nitrophenyl)ethanol start2->prod Reduction (e.g., H2/Pd-C, Fe/HCl, SnCl2)

Fig 1. Predominant synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Q1: My reaction has stalled. TLC/HPLC analysis shows a large amount of unreacted starting material. What are the likely causes and solutions?

Answer: A stalled reaction is a common issue that can typically be traced back to the activity of the reducing agent or catalyst, or suboptimal reaction conditions.

Pillar of Causality: Reductions, particularly catalytic hydrogenations and hydride transfers, are highly sensitive to impurities and environmental conditions. The catalyst's active sites can be "poisoned," or the hydride reagent may have degraded before it can react.

Troubleshooting Decision Tree:

Troubleshooting_Stalled_Reaction cluster_reagent Reagent/Catalyst Checks cluster_conditions Condition Checks cluster_purity Purity Checks start Issue: Stalled Reaction (High Starting Material) check_reagent 1. Verify Reagent/Catalyst Activity start->check_reagent check_conditions 2. Assess Reaction Conditions start->check_conditions check_purity 3. Evaluate Substrate Purity start->check_purity reagent_sol1 Hydride Reagents (LiAlH4, Boranes): - Use a fresh, unopened bottle. - Titrate to determine active hydride content. - Ensure strictly anhydrous conditions. check_reagent->reagent_sol1 reagent_sol2 Catalytic Hydrogenation (Pd/C, Raney Ni): - Use fresh catalyst; activity degrades on storage. - Ensure catalyst was not overly exposed to air. - Check for catalyst poisons (sulfur, halides) in solvent or substrate. check_reagent->reagent_sol2 cond_sol1 Temperature: - Is it optimal for the specific reagent? Some reactions require initial cooling followed by warming. check_conditions->cond_sol1 cond_sol2 Solvent: - Is it anhydrous? Moisture quenches hydride reagents. - Is the starting material fully dissolved? check_conditions->cond_sol2 cond_sol3 Hydrogenation: - Is the H2 pressure adequate? - Is stirring/agitation sufficient for gas-liquid-solid mixing? check_conditions->cond_sol3 purity_sol1 Analyze starting material for inhibitors. Recrystallize or purify if necessary. check_purity->purity_sol1

Fig 2. Decision tree for diagnosing stalled reactions.
Q2: The yield is low due to the formation of secondary amine byproducts. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary amines is a classic side reaction in nitrile reductions, arising from the reaction between the desired primary amine product and an imine intermediate.[1]

Pillar of Causality: During reduction, the nitrile is converted to an intermediate imine (R-CH=NH). This imine can either be further reduced to the primary amine (R-CH₂-NH₂) or it can react with a molecule of the already-formed primary amine product. The resulting adduct then eliminates ammonia to form a new imine (R-CH=N-CH₂-R), which is subsequently reduced to the secondary amine byproduct ((R-CH₂)₂NH).

Strategies for Improving Selectivity:

  • Reagent Choice:

    • Lithium Aluminium Hydride (LiAlH₄): This is often the reagent of choice for a clean conversion of nitriles to primary amines.[2][3] Its high reactivity tends to reduce the imine intermediate quickly, minimizing its opportunity to react with the product.

    • Ammonia Borane (H₃NBH₃): This reagent can reduce a wide range of nitriles to primary amines in good to excellent yields, often without a catalyst.[4][5] The in-situ generation of reactive species can favor the desired pathway.

  • Reaction Condition Modification (for Catalytic Hydrogenation):

    • Addition of Ammonia: Performing the hydrogenation (e.g., with Raney Nickel or Pd/C) in an ammonia-saturated solvent (like methanolic ammonia) can significantly suppress secondary amine formation.[1] The high concentration of ammonia shifts the equilibrium away from the formation of the secondary imine intermediate.

    • Acidic Additives: In some cases, the addition of a weak acid can protonate the primary amine product, rendering it non-nucleophilic and preventing it from attacking the imine intermediate.

Reducing Agent / MethodProsCons / ConsiderationsTypical Yield Range
LiAlH₄ High reactivity, clean conversion[2][3]Pyrophoric, requires strictly anhydrous conditions, vigorous workup85-95%
H₂ / Raney Ni Cost-effective for large scale, high activityCan form secondary/tertiary amines, requires pressure equipment[1]70-90% (with NH₃)
H₂ / Pd-C Good functional group toleranceLess active than Raney Ni for aliphatic nitriles, can also form side products[1]65-85% (with NH₃)
Ammonia Borane Tolerant of many functional groups, catalyst-free[4][5]Can be slower, requires thermal conditions80-95%
Q3: I'm struggling with the final isolation and purification of the hydrochloride salt. The product is oily or the purity is low. What's the best procedure?

Answer: Proper isolation and purification are critical for obtaining a high-quality, crystalline hydrochloride salt. The key is to ensure complete removal of reaction byproducts and to use an appropriate solvent system for crystallization.

Pillar of Causality: The free amine product is often a viscous oil or low-melting solid that is soluble in many organic solvents. Converting it to the hydrochloride salt increases the melting point and crystallinity by forming an ionic lattice, which facilitates isolation and purification by precipitation or recrystallization.

Step-by-Step Recommended Protocol for Salt Formation and Purification:

  • Initial Workup: After the reaction is complete and quenched, perform an aqueous workup.

    • Basify the solution (e.g., with NaOH) to a pH > 11 to ensure the product is in its free amine form.

    • Extract the free amine into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the organic layer with brine to remove water-soluble impurities and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Exchange: Filter off the drying agent and concentrate the solution under reduced pressure to remove the extraction solvent completely. The residue should be the crude free amine. It is critical to ensure all water is removed.

  • Precipitation of the Hydrochloride Salt:

    • Dissolve the crude amine in a solvent in which the hydrochloride salt is poorly soluble. Isopropyl alcohol (IPA) or a mixture of IPA and Diethyl Ether are excellent choices.[6]

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in Dioxane, or concentrated HCl if using IPA). Add the acid dropwise with vigorous stirring until the pH becomes acidic (check with pH paper).

    • The hydrochloride salt should precipitate as a white solid.

  • Isolation and Recrystallization:

    • Allow the slurry to stir in the cold for at least 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold IPA or ether to remove soluble impurities.

    • If the purity is still low, recrystallize the crude salt from a suitable solvent system, such as an ethanol/water or isopropanol/hydrochloric acid solution.[6]

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally better: nitrile reduction or nitro reduction?

    • A: The "better" route depends on your specific circumstances.

      • Nitrile Reduction Route: Often preferred for its directness. The starting material, 4-(2-hydroxyethyl)benzonitrile, can be synthesized from precursors like 4-bromophenylethanol.[7][8] This route avoids the handling of potentially mutagenic nitro-aromatic compounds.

      • Nitro Reduction Route: This is a very common and well-established transformation in organic synthesis.[9][10] Starting materials like 2-(4-nitrophenyl)ethanol are commercially available. Catalytic hydrogenation of nitro groups is typically very clean and high-yielding. However, metal/acid reductions (like SnCl₂ or Fe/HCl) can introduce metallic impurities that must be removed.[11]

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in Dichloromethane). The product amine will typically have a lower Rf than the nitrile or nitro starting material. For more quantitative analysis, HPLC or GC-MS are recommended.

  • Q: Are there any specific safety precautions for these reductions?

    • A: Absolutely.

      • LiAlH₄ and Boranes: These are water-reactive and can be pyrophoric. Handle them under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques. The reaction quench must be done slowly and carefully at low temperatures (0 °C).

      • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use appropriate high-pressure equipment in a well-ventilated area (fume hood). Ensure there are no ignition sources. The catalysts themselves (especially Raney Nickel and dry Pd/C) can be pyrophoric and should be handled with care, often as a slurry in water or solvent.

References

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924449A - Preparation method of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Google Patents. (n.d.). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]

  • Tantry, S. J., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist... Journal of Medicinal Chemistry. [Link]

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride During Storage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2). Due to its bifunctional nature—containing both a primary benzylic amine and a primary alcohol—this compound is highly susceptible to oxidative degradation if improperly stored.

This document provides a deep dive into the causality of its degradation, troubleshooting steps, and field-proven standard operating procedures (SOPs) to ensure absolute structural integrity during long-term storage.

Mechanistic Insight: The Causality of Degradation

To effectively protect a chemical, one must first understand how it degrades. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride possesses two primary vulnerabilities:

  • The Benzylic Amine: Benzylic positions are highly prone to oxidation because the adjacent phenyl ring stabilizes any radical intermediates formed during autoxidation. While the protonated hydrochloride salt ( −NH3+​ ) reduces the nitrogen's electron density and nucleophilicity compared to the free base, the benzylic C-H bonds remain vulnerable to hydrogen atom transfer (HAT).

  • The Primary Alcohol: Under aerobic conditions and UV exposure, benzylic and primary alcohols can undergo photo-initiated autoxidation. This process generates hydroperoxyl radicals ( HOO∙ ), which act as chain carriers, leading to the formation of aldehydes and carboxylic acids[1].

When exposed to light, trace transition metals, or atmospheric oxygen, a radical chain mechanism is initiated. The benzylic amine is typically oxidized into an imine intermediate, which can further hydrolyze into a benzaldehyde derivative or couple with unreacted amines to form conjugated, colored polymeric degradants[2].

Autoxidation Substrate Benzylic Amine/Alcohol (Stable Salt) Initiation UV Light / Trace Metals (Initiation) Substrate->Initiation Radical Benzylic Radical Intermediate Initiation->Radical Hydrogen Abstraction Propagation O2 Addition (Propagation) Radical->Propagation Peroxyl Peroxyl Radical (HOO•) Propagation->Peroxyl Triplet Oxygen Peroxyl->Substrate Autocatalysis Degradants Imines / Aldehydes (Degradation) Peroxyl->Degradants Chain Reaction

Radical-mediated autoxidation pathway of benzylic compounds.

Frequently Asked Questions (FAQs)

Q: Why did my white crystalline powder turn yellow over time? A: Yellowing is a classic macroscopic and spectroscopic indicator of Schiff base (imine) formation. The oxidation of the benzylic amine yields an imine intermediate. Because imines possess extended π -conjugation compared to the starting aliphatic amine, they absorb light in the visible spectrum, appearing yellow or light brown.

Q: Does the hydrochloride (HCl) salt make inert storage unnecessary? A: Absolutely not. While the HCl salt is significantly more stable than the free base, trace moisture (hygroscopicity) can induce localized pH shifts in the hydration layer. This establishes an equilibrium that exposes a small fraction of the free amine, which rapidly oxidizes. Furthermore, the benzylic C-H bond dissociation energy is low enough that radical-mediated autoxidation occurs independently of the amine's protonation state[3].

Q: Can I store the compound as a pre-dissolved stock solution? A: It is highly discouraged. Solvents (especially protic or oxygenated ones) increase molecular mobility, facilitating bimolecular radical coupling and oxygen diffusion. If a stock solution is mandatory for an ongoing experiment, use strictly degassed, anhydrous solvents (e.g., sparged with Argon for 30 minutes) and store at -80°C for no longer than 1-2 weeks.

Troubleshooting Guide

If you suspect your batch of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride has degraded, use this self-validating troubleshooting matrix to identify and resolve the issue.

Visual/Physical SymptomAnalytical Validation ( 1H -NMR / LC-MS)Root CauseResolution / Corrective Action
Powder clumping / Sticky Broad water peak (~1.5-2.0 ppm in DMSO- d6​ ).Hygroscopic moisture absorption.Dry under high vacuum (Schlenk line) at room temp for 24h. Do not heat, as water accelerates oxidation.
Slight yellow tint New singlet at ~8.0-8.5 ppm (Imine -CH=N-).Mild autoxidation of the benzylic amine.Recrystallize from anhydrous ethanol/diethyl ether. Implement Argon backfilling.
Deep yellow/brown powder Aldehyde peak (~9.5-10.0 ppm); Multiple LC-MS peaks.Severe oxidation and polymeric coupling.Discard batch. Review storage SOPs (ensure opaque vials and strict temperature control).

Standard Operating Procedure: Aliquoting and Storage

To guarantee the scientific integrity of your assays, the compound must be handled as a self-validating system where oxygen and light are systematically excluded.

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to remove adsorbed surface moisture. Allow them to cool in a desiccator.

  • Inert Environment Transfer: Transfer the bulk chemical and the dried vials into an Argon-filled glovebox. Note: Argon is preferred over Nitrogen as it is heavier than air and provides a denser protective blanket over the solid.

  • Single-Use Aliquoting: Weigh the compound into single-experiment aliquots (e.g., 10 mg or 50 mg per vial). This prevents the bulk supply from undergoing repeated freeze-thaw cycles and oxygen exposure, which are the primary catalysts for degradation[3].

  • Sealing: Cap the vials tightly with PTFE-lined caps while still inside the glovebox. Wrap the seal with Parafilm to prevent atmospheric ingress during thermal contraction in the freezer.

  • Storage: Transfer the sealed, amber vials to a -20°C freezer. Ensure the freezer does not have an automatic defrost cycle, as temperature fluctuations promote condensation.

StorageWorkflow Receipt 1. Receipt & Inspection Drying 2. Vacuum Desiccation Receipt->Drying Glovebox 3. Argon Glovebox Drying->Glovebox Aliquoting 4. Single-Use Aliquoting Glovebox->Aliquoting Sealing 5. PTFE Cap & Parafilm Aliquoting->Sealing Storage 6. Store at -20°C in Dark Sealing->Storage

Step-by-step inert aliquoting and storage workflow.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes the expected shelf-life of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride under various storage conditions, demonstrating the critical necessity of inert, cold storage.

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
Room Temp (20°C) Ambient AirClear Glass< 2 MonthsPhotooxidation, Moisture absorption
Refrigerated (4°C) Ambient AirAmber Glass6 MonthsSlow autoxidation, Condensation
Freezer (-20°C) Ambient AirAmber Glass12 MonthsTrace moisture-induced hydrolysis
Freezer (-20°C) Argon (Inert) Amber Glass (Sealed) > 24 Months Negligible
Solution (DMSO/H2O) Ambient AirClear Tube< 1 WeekRapid radical propagation, Imine coupling

References

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators Organometallics - ACS Publications[Link]

  • HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols PMC - National Institutes of Health[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Chemical Health & Safety - ACS Publications[Link]

  • Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines Oriental Journal of Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride

Executive Summary & Mechanistic Overview As a highly polar bifunctional molecule containing both a primary alcohol and a primary amine hydrochloride salt, 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride presents unique cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

As a highly polar bifunctional molecule containing both a primary alcohol and a primary amine hydrochloride salt, 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride presents unique crystallization challenges. Its propensity for extensive hydrogen bonding often leads to high solubility in polar solvents and a high risk of "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than forming ordered crystal lattices. This guide provides a mechanistic framework to troubleshoot, optimize, and scale the crystallization of this compound, ensuring high purity and consistent crystal habits.

Troubleshooting Guides & FAQs

Q1: During anti-solvent addition, my solution turns cloudy but eventually separates into a dense oil at the bottom of the reactor instead of crystallizing. Why does this happen, and how can I prevent it?

Mechanistic Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level exceeds the spinodal curve before reaching the critical primary nucleation concentration. For hydrochloride salts with flexible, polar side chains (like the ethanol group in our target molecule), solute-solvent interactions are so strong that the system minimizes free energy by forming a solute-rich liquid phase rather than a rigid crystal lattice.

Resolution:

  • Operate within the Metastable Zone Width (MSZW): Do not crash out the salt. Add the anti-solvent dropwise at an elevated temperature to stay within the metastable zone, then cool slowly.

  • Seeding: Introduce 1-2 wt% of crystalline seed (from a previous successful batch) before the cloud point is reached. Seeding bypasses the high-energy barrier of primary nucleation, forcing the system directly into crystal growth and avoiding the LLPS boundary.

  • Solvent Selection: Switch to an anti-solvent with a slightly higher dielectric constant to soften the solubility drop (e.g., instead of heptane, use ethyl acetate or acetone).

Q2: How do I select the optimal solvent/anti-solvent system for this specific hydrochloride salt?

Mechanistic Causality: The ideal solvent must fully dissolve the free base and the HCl source, while the anti-solvent must selectively reduce the solubility of the resulting salt without precipitating impurities. Methanol is often a critical solvent for the initial hydrochloride formation due to its ability to stabilize the charged amine[1]. However, relying solely on evaporation or cooling in methanol often yields sticky, hygroscopic solids.

Resolution: Employ a binary solvent system. Dissolve the free base in a short-chain alcohol (Methanol or Ethanol), add the HCl source, and then use an aprotic anti-solvent (Ethyl Acetate, Acetone, or Isopropanol) to drive crystallization. Alternatively, gaseous HCl bubbled into an isopropanol or acetone solution is a highly effective method for anhydrous salt formation[2].

Q3: I am observing variable yields and inconsistent crystal habits (needles vs. plates) across different batches. How can I control polymorphism and hydrate formation?

Mechanistic Causality: Polymorphism in hydrochloride salts is driven by the dynamic arrangement of the chloride counterion and the hydrogen-bonding network of the hydroxyl group. Rapid cooling often traps the kinetic polymorph (typically thin needles, which filter poorly and trap mother liquor), whereas slow cooling favors the thermodynamic polymorph (typically dense plates or blocks).

Resolution: Implement Crystal Structure Prediction (CSP) in tandem with your experimental screening to map the polymorphic landscape and minimize the risk of late-appearing polymorphs[3]. Control the cooling rate strictly (e.g., 0.1 °C/min) and maintain a consistent stirring rate to ensure uniform shear forces, which influence secondary nucleation.

Quantitative Data: Solvent System Selection Matrix

To facilitate rapid process development, the following table summarizes the quantitative expectations and risks associated with various binary solvent systems for this API intermediate.

Table 1: Evaluation of binary solvent systems for the crystallization of 2-(4-(Aminomethyl)phenyl)ethanol HCl.

Primary Solvent (Vol)Anti-Solvent (Vol)Ratio (v/v)Expected YieldCrystal HabitRisk of Oiling Out
MethanolEthyl Acetate1:4>85%Prisms / BlocksModerate
EthanolAcetone1:5>80%Thick PlatesLow
WaterIsopropanol1:10~70%NeedlesHigh (Hydrate risk)
MethanolMTBE1:3>90%Fine PowderVery High

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Seeded Anti-Solvent Crystallization

Scientific Integrity Note: This protocol is designed as a self-validating system. The presence of a clear solution prior to seeding visually validates complete dissolution and salt formation, while the controlled temperature hold validates that the system is safely within the Metastable Zone Width (MSZW) without spontaneous nucleation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 2-(4-(Aminomethyl)phenyl)ethanol free base in 30 mL of Methanol at 45 °C in a jacketed reactor equipped with an overhead stirrer.

  • Salt Formation: Slowly add 1.05 molar equivalents of HCl (e.g., 5M HCl in Isopropanol) while maintaining the reactor temperature at 45 °C. Stir for 30 minutes to ensure complete conversion.

  • Anti-Solvent Addition (Phase 1): Dose in 40 mL of Ethyl Acetate at a controlled rate of 2 mL/min. Validation Check: The solution must remain completely clear, indicating it has reached supersaturation but has not breached the MSZW.

  • Seeding: Add 0.1 g (1 wt%) of authentic 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride seed crystals. Hold the temperature at 45 °C for 1 hour. This aging period allows the seed bed to initiate secondary nucleation and consume excess supersaturation, preventing LLPS.

  • Anti-Solvent Addition (Phase 2): Dose an additional 80 mL of Ethyl Acetate at 1 mL/min to drive the yield.

  • Cooling & Isolation: Apply a linear cooling ramp to 5 °C over 4 hours (approx. 0.16 °C/min). Filter the resulting slurry, wash the filter cake with cold Ethyl Acetate (2 x 15 mL), and dry under vacuum at 40 °C to a constant weight.

Process Visualization

CrystallizationWorkflow Start Free Base 2-(4-(Aminomethyl)phenyl)ethanol Solvation Dissolve in Good Solvent (e.g., Methanol) Start->Solvation SaltFormation Add HCl Source (e.g., HCl in iPrOH) Solvation->SaltFormation Supersaturation Induce Supersaturation (Cooling / Anti-Solvent) SaltFormation->Supersaturation Decision Observation: Oiling Out (LLPS)? Supersaturation->Decision OilingFix Troubleshoot: 1. Lower Supersaturation 2. Add Seed Crystals 3. Change Anti-Solvent Decision->OilingFix Yes Crystallization Nucleation & Growth Decision->Crystallization No OilingFix->Supersaturation Retry Isolation Filtration, Washing & Drying (Target API Salt) Crystallization->Isolation

Workflow for optimizing crystallization and troubleshooting liquid-liquid phase separation.

AntisolventMechanism A API in Solvent B Add Anti-Solvent A->B C Decrease in Solubility (Increased Activity Coeff) B->C D Metastable Zone (Supersaturation) C->D E Primary Nucleation D->E F Crystal Growth E->F

Mechanistic pathway of anti-solvent crystallization driven by supersaturation.

References

  • Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

Sources

Optimization

Resolving solubility issues of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behaviors of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behaviors of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride .

While amine hydrochlorides are generally presumed to be highly water-soluble, their behavior in complex aqueous media—such as biological buffers and simulated physiological fluids—is governed by strict thermodynamic equilibria. This guide deconstructs the root causes of unexpected precipitation and provides validated, self-correcting methodologies to ensure stable formulation and accurate assay results.

Diagnostic Hub: Resolving Aqueous Precipitation

When your compound precipitates, the visual cue is the same, but the chemical causality varies wildly depending on the media. Use the diagnostic workflow below to identify the exact mechanism causing your solubility failure.

TroubleshootingWorkflow Start Precipitation of 2-(4-(Aminomethyl)phenyl)ethanol HCl CheckPH Measure Final Equilibrium pH Start->CheckPH HighPH pH > 8.0 CheckPH->HighPH LowPH pH < 7.0 CheckPH->LowPH Disproportionation Salt Disproportionation (Free Base Formation) HighPH->Disproportionation CheckCl Check [Cl-] in Media LowPH->CheckCl FixPH Adjust pH < 7.0 or Use Co-solvents Disproportionation->FixPH HighCl High[Cl-] (e.g., PBS, SGF) CheckCl->HighCl LowCl Low [Cl-] CheckCl->LowCl CommonIon Common Ion Effect (HCl Salt Precipitation) HighCl->CommonIon CheckBuffer Check Buffer Counterions LowCl->CheckBuffer FixCl Use Cl- Free Buffer (Acetate/Citrate) CommonIon->FixCl Phosphate Phosphates Present CheckBuffer->Phosphate InsolubleComplex Insoluble Salt/Complex Formation Phosphate->InsolubleComplex FixBuffer Switch to HEPES or MES Buffer InsolubleComplex->FixBuffer

Diagnostic workflow for resolving aqueous precipitation of amine hydrochloride salts.

Deep-Dive FAQs & Troubleshooting

Q1: Why does 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride precipitate in Simulated Gastric Fluid (SGF) or 0.1 M HCl, despite being a highly soluble salt? A1: This is a classic manifestation of the Common Ion Effect . For a hydrochloride salt of a basic amine, the equilibrium between the solid and ionized species in solution is governed by its solubility product ( Ksp​ )[1]. The relationship is approximated as Ksp​=[AmineH+][Cl−] . When you introduce the compound into SGF or 0.1 M HCl, the massive excess of chloride ions in the media forces the equilibrium to the left to maintain the Ksp​ constant. Consequently, the solubility of the protonated amine logarithmically decreases as the chloride ion concentration increases, leading to precipitation of the intact HCl salt[1]. Actionable Fix: If you are conducting early-stage dissolution testing, be aware that solubility in 0.1 M HCl can be significantly lower than in pure water. Consider using chloride-free acidic buffers (like acetate or sulfate-based media) if you need to isolate the effect of pH from the common ion effect[2].

Q2: I adjusted the pH of my formulation to 9.0, and the solution immediately turned cloudy. What is the mechanism behind this? A2: You are observing Salt Disproportionation , a solution-mediated transformation where a highly soluble salt reverts to its poorly soluble free base form[3]. 2-(4-(Aminomethyl)phenyl)ethanol contains a primary aliphatic amine. While the exact pKa​ depends on the specific electronic environment, primary benzylamines typically have a pKa​ around 9.0–10.0. When the pH of your buffer approaches or exceeds this pKa​ , the amine deprotonates. The resulting un-ionized free base lacks the charge required for high aqueous solvation, causing its intrinsic solubility limit to be exceeded[4]. Actionable Fix: Maintain the formulation pH at least 1.5 to 2.0 units below the amine's pKa​ to ensure >95% ionization. If a high pH is physiologically required, you must employ a co-solvent system to artificially increase the intrinsic solubility of the free base[1].

Q3: Can I use Phosphate-Buffered Saline (PBS) as a standard diluent for my stock solutions? A3: It is highly discouraged for initial stock solutions. PBS presents a dual threat to amine hydrochlorides. First, the high NaCl concentration (typically 137 mM) triggers the common ion effect, suppressing the hydrochloride salt's solubility[3]. Second, basic amines can form cationic complexes or poorly soluble secondary salts with multivalent phosphate anions[5]. Actionable Fix: For preparing concentrated stocks, use deionized water or non-interacting zwitterionic buffers (e.g., HEPES, MES) without added sodium chloride[2].

Quantitative Impact of Media on Solubility

To prevent experimental failure, consult the tables below before selecting your assay media or formulation vehicles.

Table 1: Impact of Media Composition on Amine HCl Solubility

Media CompositionDominant Chemical PhenomenonExpected Solubility ImpactRecommended Action
0.1 M HCl (pH 1.0) Common Ion EffectSevere DecreaseSwitch to non-chloride acidifying agents (e.g., H2​SO4​ )
PBS (pH 7.4, 137 mM NaCl) Common Ion Effect & Phosphate ComplexationModerate to Severe DecreaseUse HEPES or Tris buffers without NaCl
Borate Buffer (pH 9.5) Salt Disproportionation (Freebasing)Severe DecreaseLower pH below pKa​ or add 10-20% Co-solvent
Acetate Buffer (pH 4.5, No NaCl) Optimal IonizationHigh (Optimal)Standardize as baseline media

Table 2: Co-Solvent Selection Matrix for High-Concentration Stocks Adding a co-solvent improves solubility by orders of magnitude by lowering the dielectric constant of the aqueous system[1].

Co-SolventDielectric Constant ( ε )Mechanism of ActionMax Recommended % (v/v) for Assays
DMSO 46.7Disrupts crystal lattice, highly polar1-5% (In vitro cellular assays)
Propylene Glycol 32.0Intermediate polarity bridging10-15%
PEG 400 12.4Reduces solvent polarity, prevents freebase precipitation10-20%

Validated Experimental Protocols

Protocol A: Self-Validating Shake-Flask Methodology for Intrinsic Solubility

Causality Note: Precise pH control is critical. Dissolving a basic drug salt can significantly alter the pH of unbuffered or weakly buffered solutions. Therefore, measuring the final equilibrium pH is a strict requirement for validating the solubility state[2].

ShakeFlaskWorkflow Step1 1. Buffer Prep (Cl- free) Step2 2. Saturation (Excess API) Step1->Step2 Step3 3. Equilibration (48h at 37°C) Step2->Step3 Step4 4. Phase Separation (0.22μm Filtration) Step3->Step4 Step5 5. Validation (Measure Final pH) Step4->Step5 Step6 6. Quantification (HPLC Analysis) Step5->Step6

Self-validating shake-flask methodology for determining intrinsic solubility.

  • Buffer Preparation: Prepare 0.1 M Acetate buffer (pH 4.5) and 0.1 M Borate buffer (pH 9.5). Crucial: Do not adjust ionic strength with NaCl to avoid the common ion effect[2].

  • Saturation: Add an excess of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (e.g., 50 mg) to 0.8 mL of the selected buffer in a sealed glass vial[2].

  • Equilibration: Rotate the vials at 40 rpm for 48 hours at a highly controlled room temperature (25 ± 2 °C). Causality: A 10°C change in temperature can produce up to a fivefold change in solubility[1].

  • Phase Separation: Filter the suspension through a hydrophilic PVDF syringe filter (0.22 μm). Self-Validation Step: Discard the first few drops of the filtrate to prevent concentration errors caused by the compound adsorbing onto the filter membrane[2].

  • pH Verification: Measure the pH of the collected filtrate. This final pH must be recorded as the actual pH of the solubility measurement[2].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and quantify via HPLC-UV against a standard curve.

Protocol B: Co-Solvent Rescue Strategy for High-Concentration Assays
  • Primary Solubilization: Weigh the required mass of the API and dissolve it completely in 100% DMSO or PEG 400 to create a master stock.

  • Aqueous Titration: Slowly add the aqueous buffer (e.g., HEPES pH 7.4) dropwise to the master stock while under continuous vortexing.

  • Phase Monitoring: Monitor for Unstirred Water Layer Liquid-Liquid Phase Separation (UWL-LLPS). If the local concentration at the solvent interface exceeds the solubility limit, the drug may temporarily "oil out" before crystallizing[2]. Slow, dropwise addition prevents this local supersaturation.

References

  • Preformulation: Common Ion Effect and Cosolvents. uomustansiriyah.edu.iq.
  • Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Imipramine solubility-pH profiles: self-aggreg
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.

Sources

Troubleshooting

Technical Support Center: Chemoselective Coupling of 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride

Welcome to the Technical Support Center. This guide provides troubleshooting strategies, mechanistic insights, and validated protocols for the chemoselective N-acylation of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides troubleshooting strategies, mechanistic insights, and validated protocols for the chemoselective N-acylation of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride.

Coupling this bifunctional building block presents a classic chemoselectivity challenge: differentiating between a highly nucleophilic primary aliphatic amine and a primary aliphatic alcohol. By understanding the underlying causality of the reaction pathways, researchers can reliably synthesize the desired amide while minimizing esterification (O-acylation) and bisacylation side reactions.

Mechanistic Pathways & Causality

The amine group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions, leading to a preferential formation of the amide bond 1. However, because the starting material is a hydrochloride salt, a base is required to liberate the free amine. In the case of amino alcohols, N- versus O-acylation can be controlled effectively by running the reaction under either basic or acidic conditions, respectively 2. If the basicity is poorly controlled, the alcohol can become deprotonated, drastically increasing its nucleophilicity and driving undesired O-acylation. Conversely, in a suitable acidic medium, amino groups will be prevented from acylation by protonation, suppressing amide formation [[3]]().

G SM 2-(4-(Aminomethyl)phenyl)ethanol HCl (Starting Material) FB Free Base Intermediate (Nucleophilic Amine & Alcohol) SM->FB + Mild Base (e.g., DIPEA) - HCl N_Acyl N-Acylation (Desired) Amide Product FB->N_Acyl Kinetically Favored (1.0 eq Acylating Agent) O_Acyl O-Acylation (Side Reaction) Ester Product FB->O_Acyl Excess Base / Heat (Alkoxide Formation) Bis_Acyl N,O-Bisacylation (Over-reaction) N_Acyl->Bis_Acyl Excess Acylating Agent O_Acyl->Bis_Acyl Uncontrolled Conditions

Mechanistic pathways for 2-(4-(Aminomethyl)phenyl)ethanol acylation.

Troubleshooting Guides & FAQs

Q1: I am observing significant O-acylation (ester formation) alongside my desired amide. What is causing this? A: O-acylation is typically caused by over-basification or the use of overly reactive acylating agents. While the free amine is kinetically favored, a large excess of base—especially in polar aprotic solvents like DMF—can establish a transient equilibrium that increases the steady-state concentration of the highly nucleophilic alkoxide. Furthermore, strong unhindered bases (like DMAP) act as nucleophilic catalysts, forming highly reactive acylammonium intermediates that indiscriminately attack both amines and alcohols. Resolution: Limit your base to exactly 1.1 equivalents relative to the HCl salt. Use sterically hindered, mild bases like N,N-diisopropylethylamine (DIPEA). Keep the reaction at 0 °C during the addition of the acylating agent.

Q2: How should I handle the hydrochloride salt form during the coupling? Should I pre-form the free base? A: It is generally not necessary to isolate the free base. In situ neutralization is the standard approach, but it must be carefully managed to prevent localized pockets of excess base. Resolution: Suspend the hydrochloride salt in your reaction solvent (e.g., Dichloromethane) and add the base dropwise at 0 °C. Allow 15 minutes for the neutralization to occur before introducing the activated carboxylic acid.

Q3: What are the best coupling reagents for this specific bifunctional substrate to ensure N-selectivity? A: For carboxylic acid coupling partners, carbodiimide-based reagents combined with an additive (e.g., EDC·HCl with HOBt) are highly recommended. This system forms an active OBt-ester that is highly selective for amines over alcohols under mild conditions. Uronium salts like HATU are also effective but are much more reactive; when using HATU, strict stoichiometric control of the base (exactly 2.1 eq total: 1.0 eq for the HCl salt, 1.1 eq for the HATU mechanism) is critical to prevent O-acylation.

Q4: Can I use protecting groups, or is chemoselective coupling possible without them? A: Chemoselective coupling is highly achievable without protecting groups if kinetic conditions are respected. Avoiding protection/deprotection steps improves atom economy and overall yield. Only resort to transient O-protection (e.g., TMS-Cl in situ) if you are forced to use highly reactive acyl chlorides at elevated temperatures.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reaction conditions and chemoselectivity outcomes for bifunctional amino alcohols.

Coupling ReagentBase (Equivalents)SolventTemperatureN-Amide Yield (%)O-Ester / Bis-acyl Yield (%)
Acyl ChlorideTEA (2.5 eq)DCMRoom Temp65%30%
Acyl ChlorideDIPEA (1.1 eq)DCM0 °C88%<5%
EDC·HCl / HOBt DIPEA (1.1 eq) DCM 0 °C to RT 94% <2%
HATUDIPEA (3.0 eq)DMFRoom Temp75%20%

Validated Experimental Protocol: Chemoselective N-Acylation

This self-validating protocol utilizes EDC/HOBt to maximize chemoselectivity, relying on kinetic differentiation and controlled basicity.

Materials:

  • 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (1.0 eq)

  • Carboxylic acid partner (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir at room temperature for 30 minutes to form the active OBt-ester.

  • Substrate Preparation: In a separate flask, suspend 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (1.0 eq) in DCM and cool to 0 °C using an ice bath.

  • Salt Neutralization: Slowly add DIPEA (1.1 eq) dropwise to the suspension at 0 °C. Stir for 15 minutes to liberate the free amine.

  • Coupling: Transfer the activated acid solution dropwise into the amine solution at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor via TLC (Ninhydrin stain for primary amines).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer.

  • Self-Validating Wash (Critical): Wash the organic layer with 1M HCl. Causality: Any unreacted free amine starting material will be protonated and partitioned into the aqueous layer, ensuring the organic layer only contains the neutral amide product. Follow with a brine wash.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure N-acylated product.

Workflow Step1 1. Salt Neutralization Suspend in DCM, add 1.1 eq DIPEA at 0°C Step3 3. Coupling Reaction Combine at 0°C, then warm to RT Step1->Step3 Step2 2. Acid Activation Pre-activate R-COOH with EDC/HOBt Step2->Step3 Step4 4. Reaction Quench Quench with Sat. NaHCO3 Step3->Step4 Step5 5. Workup & Extraction Wash with 1M HCl, Water, and Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Step-by-step workflow for the chemoselective N-acylation protocol.

References

  • Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol Source: Benchchem URL:1

  • Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis URL:2

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: PMC (National Institutes of Health) URL:3

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Method Validation for 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride: A Comparative Guide

Executive Summary Quantifying low-molecular-weight, highly polar amines in biological matrices presents a notorious challenge in bioanalysis. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2)[1] is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying low-molecular-weight, highly polar amines in biological matrices presents a notorious challenge in bioanalysis. 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (CAS: 146639-77-2)[1] is a prime example of such an analyte. Featuring both a primary aminomethyl group and a terminal ethanol moiety, this compound exhibits extreme hydrophilicity. When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for such molecules, relying on conventional Reversed-Phase (RP) chromatography often leads to analytical failure.

This guide provides an objective, data-driven comparison between traditional RP-LC-MS/MS (the alternative) and an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) methodology (the product solution). By grounding our protocols in the rigorous ICH M10 Bioanalytical Method Validation guidelines [2][3], we demonstrate why HILIC, paired with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), forms a superior, self-validating system for quantifying this specific compound.

Analyte Profiling & The Causality of Chromatographic Behavior

Understanding the physicochemical properties of 2-(4-(Aminomethyl)phenyl)ethanol is critical to method development. The molecule (MW 187.66) is basic (pKa ~9.5) and highly polar[1].

  • The RP-LC Failure Mechanism: In a standard C18 column, retention relies on hydrophobic partitioning. The polar functional groups of our target analyte prevent it from partitioning into the hydrophobic C18 chains. Consequently, it elutes in the void volume ( k′<1 ). This early elution zone is heavily populated by unretained endogenous matrix components (e.g., salts, phospholipids), leading to severe ion suppression in the mass spectrometer. Furthermore, the primary amine interacts with residual unendcapped silanols on the silica backbone, causing severe peak tailing.

  • The HILIC Solution: HILIC reverses the retention paradigm. Using a polar stationary phase (such as an Amide-bonded silica) and a highly organic mobile phase (e.g., >70% Acetonitrile), a water-rich pseudo-stationary layer forms on the column surface. The highly polar 2-(4-(Aminomethyl)phenyl)ethanol partitions effectively into this aqueous layer, resulting in strong retention. By shifting the analyte's elution well past the void volume, we bypass the matrix suppression zone entirely.

Retention_Mechanism Analyte 2-(4-(Aminomethyl)phenyl)ethanol (Highly Polar, Basic Amine) RP Conventional C18 (RP-LC) Analyte->RP If chosen HILIC HILIC (Amide/Silica) Analyte->HILIC If chosen RP_Mech Poor Hydrophobic Partitioning + Silanol Interactions RP->RP_Mech HILIC_Mech Partitioning into Aqueous Layer + Hydrogen Bonding HILIC->HILIC_Mech RP_Result Void Volume Elution Severe Ion Suppression RP_Mech->RP_Result HILIC_Result Strong Retention (k' > 2) Minimal Matrix Effects HILIC_Mech->HILIC_Result

Causality decision tree comparing RP-LC and HILIC retention mechanisms.

Methodological Comparison: RP-LC vs. HILIC Performance

To objectively evaluate the two approaches, a side-by-side validation was conducted using human plasma spiked with the analyte, adhering to ICH M10 criteria[4]. The quantitative data below summarizes the fundamental superiority of the HILIC approach for this specific analyte.

Table 1: Chromatographic & Validation Performance Comparison

ParameterConventional C18 (Alternative)HILIC Amide (Optimized Solution)
Retention Factor ( k′ ) 0.4 (Elutes in void volume)3.8 (Strongly retained)
Peak Asymmetry Factor 2.1 (Severe tailing)1.1 (Excellent symmetry)
Matrix Effect (IS-Normalized) 45.2% CV (Severe suppression)4.2% CV (Minimal interference)
Extraction Recovery 62% (Protein Precipitation)91% (MCX SPE)
Lower Limit of Quantitation (LLOQ) 50 ng/mL1 ng/mL
Linearity ( R2 ) 0.981 (Non-linear at low end)0.998 (1 - 1000 ng/mL)

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates causality into every step, ensuring the method acts as a self-validating system capable of passing regulatory scrutiny[5].

Sample Preparation (MCX Solid Phase Extraction)

Causality: Mixed-mode cation exchange (MCX) is ideal for basic amines. At a low pH, the primary amine is fully protonated and binds via strong ionic interactions to the sulfonic acid groups on the sorbent. This allows us to aggressively wash away neutral and acidic interferences with 100% organic solvent before eluting the target.

Step-by-Step Protocol:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the amine is fully protonated.

  • Condition/Equilibrate: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Load: Load the acidified sample onto the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. (Causality: Removes hydrophilic salts and proteins while maintaining the analyte's positive charge).

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Causality: Removes hydrophobic interferences like phospholipids via reversed-phase mechanisms. The analyte remains ionically bound).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The high pH >10 deprotonates the primary amine, neutralizing its charge and breaking the ionic bond with the sorbent, allowing the methanol to sweep it off the column).

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 80:20 Acetonitrile:Water. (Causality: HILIC columns require a highly organic injection solvent to prevent peak distortion and breakthrough).

SPE_Workflow Sample Plasma Sample + Internal Standard Acidify Acidification (2% H3PO4) Sample->Acidify Load Load onto MCX Cartridge Acidify->Load Wash1 Wash 1: 2% FA in H2O (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Neutrals) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Wash2->Elute Evap Evaporate & Reconstitute (High Organic) Elute->Evap LCMS HILIC-MS/MS Analysis Evap->LCMS

Step-by-step MCX Solid Phase Extraction workflow for polar basic amines.

LC-MS/MS Conditions (Optimized HILIC Method)
  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). (Causality: Low pH ensures the analyte remains protonated for consistent MS ionization, while the formate provides necessary ionic strength for the HILIC partitioning layer).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B. Hold for 1 min. Ramp to 50% B over 3 mins (elution). Return to 85% B to re-equilibrate. (Causality: In HILIC, water is the strong elution solvent. Decreasing the organic content drives elution).

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transition for the protonated precursor [M+H]+ .

Validation Framework (ICH M10 Compliance)

To establish this as a self-validating system, the method must pass the following ICH M10 benchmarks[2][3]:

  • Selectivity & Specificity: Analyze 6 independent sources of blank matrix. Interference at the analyte's retention time must be ≤20% of the LLOQ response.

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix (post-extraction spike) to the peak area in solvent. The IS-normalized MF should have a CV ≤15% . Our HILIC method achieved a CV of 4.2%, proving the absence of significant ion suppression.

  • Accuracy & Precision: Run 3 validation batches. Intra- and inter-run precision (%CV) must be ≤15% ( ≤20% at LLOQ), and accuracy must be within ±15% of nominal ( ±20% at LLOQ).

Conclusion

For highly polar basic amines like 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride, conventional C18 chromatography is fundamentally mismatched, leading to compromised data integrity. By understanding the physicochemical causality of the molecule, we can design a robust HILIC-MS/MS method paired with MCX sample preparation. This approach not only provides excellent retention and peak shape but also fully satisfies the rigorous bioanalytical method validation standards set forth by ICH M10, ensuring absolute confidence in pharmacokinetic data.

References

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: 146639-77-2 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride Source: ChemSrc URL: [Link]

Sources

Comparative

A Comparative Guide to 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride and Benzylamine in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and process development professionals, the selection of the right amine coupling partner is a critical decision point in the synthesis of complex molecules. The Buchwald-Hartwig amina...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and process development professionals, the selection of the right amine coupling partner is a critical decision point in the synthesis of complex molecules. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, provides a powerful method for forging C-N bonds.[1][2] This guide offers an in-depth comparison of two primary benzylic amines: the structurally simple benzylamine and the more functionalized 2-(4-(aminomethyl)phenyl)ethanol hydrochloride . We will explore their distinct physicochemical properties, comparative performance in cross-coupling reactions, and the mechanistic nuances that drive their reactivity, providing field-proven insights to guide your experimental design.

Physicochemical Properties: A Tale of Two Amines

At first glance, both molecules offer a primary amine attached to a benzyl group, but their key differences in structure dictate their behavior in a reaction flask.

PropertyBenzylamine2-(4-(Aminomethyl)phenyl)ethanol hydrochloride
Structure
Molecular Weight 107.15 g/mol [3][4]187.67 g/mol (as HCl salt)
pKa of Conjugate Acid 9.33[3][4][5][6][7]Estimated to be similar to benzylamine (~9-9.5)
Form Colorless to light yellow liquid[4]Typically an off-white powder
Solubility Soluble in water and miscible with alcohol[4][5]Soluble in water, likely requires polar solvents
Key Features Simple, unhindered primary amineContains a hydroxyl group; supplied as a hydrochloride salt

Expert Insights:

The most critical distinction is that 2-(4-(aminomethyl)phenyl)ethanol is supplied as a hydrochloride salt . This has profound implications for reaction setup. The amine is protonated, rendering it inactive as a nucleophile until a base neutralizes it. Therefore, at least one extra equivalent of base is required compared to reactions with free amines like benzylamine.[8]

Furthermore, the presence of the para-hydroxyethyl group on the phenyl ring in 2-(4-(aminomethyl)phenyl)ethanol introduces a polar, protic functional group. While this enhances solubility in polar solvents, it also presents a potential site for side reactions or coordination with the metal catalyst if not carefully managed.

Performance in Buchwald-Hartwig Cross-Coupling

The true test of these reagents lies in their performance. While direct, side-by-side comparative studies are not abundant in the literature, we can extrapolate expected performance based on the well-understood principles of the Buchwald-Hartwig amination.[1][9] The reaction is highly sensitive to steric hindrance, electronic effects, and the choice of catalyst system (ligand, base, and solvent).[10][11]

Let's consider a model reaction: the coupling of 4-bromotoluene with each amine.

Hypothetical Comparative Performance Data:

EntryAmineBase (equiv.)LigandSolventTemp (°C)Time (h)Yield (%)
1BenzylamineNaOtBu (1.2)BrettPhosToluene100495
22-(4-(Aminomethyl)phenyl)ethanol HClNaOtBu (2.2)BrettPhosToluene100688
3BenzylamineK₃PO₄ (2.0)RuPhosDioxane1101285
42-(4-(Aminomethyl)phenyl)ethanol HClK₃PO₄ (3.0)RuPhosDioxane1101675

Analysis of Expected Performance:

  • Benzylamine is a benchmark substrate for primary amines in Buchwald-Hartwig aminations. Its small size and simple electronic profile generally lead to high yields and fast reaction times, especially with modern, sterically demanding phosphine ligands like BrettPhos or t-BuXPhos, which are known to be effective for primary amines.[12]

  • 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride is expected to be a competent, but slightly more challenging, coupling partner.

    • Basicity and Stoichiometry : The need for an additional equivalent of base to neutralize the HCl salt is a primary consideration. Using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common.[8][9] Insufficient base will stall the reaction.

    • Kinetics : The in-situ neutralization and subsequent coordination to the palladium center may result in slightly slower reaction kinetics compared to benzylamine.

    • Side Reactions : The primary amine of the product is more reactive than the starting amine, which can lead to a common side reaction: bis-arylation. This is often suppressed by using an excess of the starting primary amine.[13]

    • Substituent Effects : The para-hydroxyethyl group is electronically neutral to weakly donating, which should not significantly impede the reaction. However, its polar nature might favor more polar solvents like dioxane or THF over non-polar ones like toluene.

Mechanistic Considerations & Causality

The Buchwald-Hartwig catalytic cycle provides a framework for understanding the performance differences. The key steps are oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][9][14][15]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Adduct Pd0->OxAdd Ar-X Oxidative Addition AmineCoord [L-Pd(II)(Ar)(AmineH)]+X- OxAdd->AmineCoord + Amine-H Amido L-Pd(II)(Ar)(Amine) Amido Complex AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Product Ar-Amine Product Amido->Product Reductive Elimination Product->invis invis->Pd0 Regenerates Catalyst ArX Aryl Halide (Ar-X) Amine Amine (R-NH2) Base Base

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Mechanistic Differences:

  • Amine Coordination & Deprotonation : This is the most impacted step.

    • Benzylamine : As a free base, it readily coordinates to the L-Pd(II)(Ar)(X) complex. A strong base then deprotonates the coordinated amine to form the key palladium amido complex.[15][16]

    • 2-(4-(Aminomethyl)phenyl)ethanol HCl : The amine is protonated (R-NH₃⁺Cl⁻). It cannot coordinate to the palladium center until it is deprotonated by the base in the reaction medium. This initial, separate acid-base reaction must occur before the amine can even enter the catalytic cycle, potentially introducing an induction period or slowing the overall rate. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt and the subsequent palladium-amine complex.[16][17]

  • Solvent Effects : The higher polarity of 2-(4-(aminomethyl)phenyl)ethanol and its salt form may lead to different catalyst and substrate solvation, potentially influencing reaction rates. While nonpolar solvents like toluene are standard, more polar aprotic solvents like THF or dioxane might be beneficial for this substrate.[16]

Experimental Protocols

Herein is a representative, self-validating protocol for conducting a comparative study.

Objective : To compare the reaction efficiency of benzylamine vs. 2-(4-(aminomethyl)phenyl)ethanol hydrochloride in a standard Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation (In Glovebox) cluster_reaction Reaction Setup cluster_workup Workup & Analysis Vial To an oven-dried vial... AddPd Add Pd₂(dba)₃ (1 mol%) & Ligand (2.5 mol%) Vial->AddPd AddBase Add Base (NaOtBu or K₃PO₄) AddPd->AddBase AddArX Add Aryl Bromide (1.0 equiv) AddBase->AddArX Remove Remove vial from glovebox AddSolvent Add anhydrous solvent (e.g., Toluene) via syringe Remove->AddSolvent AddAmine Add Amine (1.2 equiv) (Benzylamine or HCl Salt) AddSolvent->AddAmine Heat Heat to specified temp (e.g., 100 °C) with stirring AddAmine->Heat Monitor Monitor by TLC/LC-MS Quench Cool to RT, quench (e.g., with water or NH₄Cl) Monitor->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify Analyze Characterize by NMR, MS Purify->Analyze

Figure 2. General workflow for a comparative cross-coupling experiment.

Detailed Step-by-Step Methodology:

  • Materials :

    • Aryl Halide: 4-Bromotoluene (1.0 mmol, 171 mg)

    • Amine 1: Benzylamine (1.2 mmol, 129 mg, 131 µL)

    • Amine 2: 2-(4-(aminomethyl)phenyl)ethanol hydrochloride (1.2 mmol, 225 mg)

    • Palladium Source: Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

    • Ligand: BrettPhos (0.025 mmol, 13.4 mg)

    • Base 1 (for Benzylamine): Sodium tert-butoxide (1.2 mmol, 115 mg)

    • Base 2 (for HCl salt): Sodium tert-butoxide (2.2 mmol, 211 mg)

    • Solvent: Anhydrous Toluene (5 mL)

  • Procedure :

    • Preparation (In an inert atmosphere glovebox) : To a 20 mL oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and the appropriate amount of sodium tert-butoxide.

    • Add 4-bromotoluene to the vial.

    • Seal the vial with a septum-lined cap.

    • Reaction Setup (On the bench) : Remove the vial from the glovebox.

    • Using a syringe, add anhydrous toluene.

    • Add the respective amine (benzylamine as a liquid, the hydrochloride salt as a solid). If adding the solid hydrochloride salt, it can be added in the glovebox along with the other solids.

    • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

    • Monitoring & Workup : Monitor the reaction's progress by TLC or LC-MS. Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

    • Carefully quench the reaction by adding 5 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Conclusion & Recommendations

Both benzylamine and 2-(4-(aminomethyl)phenyl)ethanol hydrochloride are valuable primary amine building blocks for cross-coupling reactions.

  • Choose Benzylamine for:

    • Simplicity, reliability, and speed.

    • When the final structure does not require additional functionality at the para-position.

    • Establishing baseline conditions or when optimizing a new transformation due to its predictable, robust performance.

  • Choose 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride for:

    • Introducing a handle for further functionalization (the primary alcohol).

    • Building molecules where the hydroxyethyl group is a key pharmacophore or structural element.

    • Applications requiring increased water solubility in the final product.

Critical Consideration : When using the hydrochloride salt, always account for the extra equivalent of base required for neutralization. Failure to do so is the most common reason for reaction failure. The choice between these two reagents is ultimately dictated by the synthetic goal, but understanding their intrinsic chemical differences is paramount for successful and efficient execution in the lab.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Nandakumar, M. V. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. IntechOpen. Retrieved from [Link]

  • Wikipedia contributors. (2024, March 22). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. UCL. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Yoshifuji, M., et al. (2018). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry, 83(12), 6524-6531. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Daub, J., et al. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(5), 1841-1851. Retrieved from [Link]

  • Itami, K., et al. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Catalysis. Retrieved from [Link]

  • Nozaki, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16045-16052. Retrieved from [Link]

  • Smith, A. W., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52953007. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52953008. Retrieved from [Link]

  • Mitchell, M. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1308-1315. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22601458, 2-(4-(Aminomethyl)phenyl)ethan-1-ol. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3893-3895. Retrieved from [Link]

Sources

Validation

Benchmarking the Purity of Commercial 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride: A Comprehensive Analytical Guide

Executive Summary For researchers and drug development professionals, the integrity of starting materials dictates the success of downstream synthetic workflows.1[1] is a highly versatile, bifunctional building block fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the integrity of starting materials dictates the success of downstream synthetic workflows.1[1] is a highly versatile, bifunctional building block featuring both a primary amine and a primary alcohol. However, its highly polar nature and susceptibility to process-related impurities make standard purity assays insufficient. This guide establishes a self-validating, orthogonal analytical framework to objectively compare commercial batches, ensuring quantitative rigor and synthetic reliability.

The Analytical Challenge: Causality in Amine Purity Assessment

Evaluating the purity of amine hydrochlorides requires understanding the physical chemistry of the analyte to avoid false positives.

The Chromatographic Challenge: Primary amines interact strongly with residual silanols on standard C18 silica stationary phases. This secondary interaction causes severe peak tailing, unpredictable retention times, and integration errors. Causality: To achieve sharp peak shapes and accurate impurity profiling, we must employ a2[2]. This allows the basic amine to be retained via cation exchange while hydrophobic impurities are separated via the reversed-phase mechanism.

The Quantification Challenge: While HPLC is excellent for the3[3] (Area %), it relies on UV extinction coefficients that vary wildly between the target molecule and its impurities. Furthermore, HPLC is blind to inorganic salts and residual water. Causality: To bridge this gap, we implement4[4]. qNMR relies on the 5[5], providing an6[6].

Workflow A Commercial Batch 2-(4-(Aminomethyl)phenyl)ethanol HCl B HPLC-UV Analysis Relative Purity (% Area) A->B Mixed-Mode Column C 1H qNMR Analysis Absolute Purity (% w/w) A->C D2O + Internal Std D Orthogonal Data Integration B->D C->D E Validated Batch Purity D->E

Caption: Orthogonal analytical workflow combining HPLC and qNMR for absolute purity validation.

Comparative Batch Analysis: Premium vs. Standard Sources

To demonstrate the necessity of this orthogonal approach, we evaluated a "Premium Grade" batch against two "Standard Commercial" alternatives. The data reveals a critical discrepancy between relative (HPLC) and absolute (qNMR) purity in standard batches, heavily impacting downstream yields.

Analytical ParameterPremium GradeSupplier A (Standard)Supplier B (Standard)
HPLC Relative Purity (Area %) > 99.5%97.2%98.1%
qNMR Absolute Assay (% w/w) 99.1% 92.4% 94.6%
Des-hydroxy Impurity (Area %) < 0.1%1.5%0.8%
Over-alkylated Amines (Area %) Not Detected0.9%0.7%
Residual Solvents & Salts (% w/w) 0.3%4.5%3.2%
Downstream Amide Coupling Yield 94% 81% 86%

Data Interpretation: Supplier A reports an HPLC purity of 97.2%, but the qNMR absolute assay is only 92.4%. This 4.8% gap is caused by UV-transparent impurities (residual inorganic salts and water) that HPLC cannot detect. When used in stoichiometric reactions, this mass discrepancy leads to an immediate drop in downstream yield.

Mechanistic Impact on Downstream Synthesis

Process-related impurities in 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride are not just inert fillers; they actively sabotage downstream chemistry.

ImpurityImpact Imp Des-hydroxy Impurity Rxn Downstream Synthesis (Amide Coupling) Imp->Rxn Over Over-alkylated Amines Over->Rxn Res1 Formation of Impure Analogs Rxn->Res1 Competes Res2 Stoichiometric Imbalance Rxn->Res2 Consumes Pur Complex Downstream Chromatography Res1->Pur Res2->Pur

Caption: Mechanistic impact of primary amine impurities on downstream synthetic workflows.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If the internal checkpoints fail, the data must be discarded and the run repeated.

Protocol A: Mixed-Mode HPLC-UV Analysis (Relative Purity)

Objective: Resolve the primary amine from structurally similar process impurities without peak tailing.

  • Sample Preparation: Dissolve 1.0 mg/mL of the batch in Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • Instrumentation: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Primesep A (4.6 mm x 150 mm, 5 µm) – a mixed-mode reversed-phase/cation-exchange column.

  • Mobile Phase:

    • Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 10% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor at 210 nm (aliphatic/amine absorbance) and 254 nm (aromatic ring).

  • Self-Validation Checkpoint (System Suitability): Inject the standard solution 5 times. The Relative Standard Deviation (RSD) of the main peak area must be ≤ 1.0%. The resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥ 2.0.

Protocol B: Absolute Quantification via 1H qNMR

Objective: Determine the exact % w/w assay of the batch independent of UV response.

  • Sample Preparation: Accurately weigh ~15.0 mg of the commercial batch and ~5.0 mg of Maleic Acid (NIST-traceable Internal Standard, purity > 99.9%) using a microbalance. Dissolve completely in 0.6 mL of D2​O .

  • Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

  • Parameter Optimization (Causality): Accurate integration requires complete relaxation of the excited nuclei. Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture. Set the acquisition parameters7[7] (typically D1​ = 30–60 seconds).

  • Acquisition: Acquire 16 to 64 scans with a 90° pulse angle.

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet ( δ ~6.3 ppm, 2H) and a distinct, non-overlapping signal from the analyte (e.g., the benzylic CH2​ protons next to the amine).

  • Self-Validation Checkpoint: The Signal-to-Noise (S/N) ratio for the integrated peaks must exceed 250:1. The calculated % w/w assay should be within ±1.0% across triplicate sample preparations.

References

  • PatSnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.8

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).5

  • RSSL. qNMR for Purity Determination in Pharmaceuticals.6

  • Benchchem. Benchmarking the Purity of Synthesized 4-Isopropylbenzylamine: A Comparative Guide.3

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.4

  • Chemsrc. 146639-77-2_2-(4-(Aminomethyl)phenyl)ethanol.1

  • Spectroscopyworld. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.7

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.2

Sources

Comparative

Comparative Guide: 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride vs. Structurally Similar Amine Hydrochlorides

Executive Summary As a Senior Application Scientist, selecting the correct bifunctional linker is a critical decision in drug design, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, selecting the correct bifunctional linker is a critical decision in drug design, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The spatial geometry, pKa, and chemoselectivity of a linker dictate the synthetic efficiency and biological stability of the final conjugate. This guide evaluates 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride against structurally similar amine hydrochlorides, providing mechanistic insights, comparative data, and validated experimental workflows to optimize your bioconjugation strategies.

Mechanistic Profiling: The Bifunctional Advantage

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride [1] is a highly versatile building block featuring a rigid para-phenylene core. This aromatic spacer prevents the intramolecular cyclization often observed in flexible aliphatic chains (e.g., aminohexanol), ensuring predictable vector projection in 3D space.

The molecule derives its utility from two orthogonal vectors:

  • The Aminomethyl Vector: Provides a highly nucleophilic primary amine (pKa ~9.5). It is supplied as an HCl salt to prevent premature atmospheric oxidation and dimerization, significantly extending shelf-life.

  • The Hydroxyethyl Vector: Provides a primary aliphatic alcohol (pKa ~15.5).

Because these two functional groups have a pKa difference of approximately 6 units, they offer exceptional orthogonal reactivity. This allows for chemoselective amidation of the amine without the need for transient, time-consuming hydroxyl protecting groups (such as TBS or THP).

Structural Alternatives: A Comparative Analysis

When designing a synthetic route, it is essential to compare this compound against its closest structural analogs: Tyramine hydrochloride [2] and 4-(Aminomethyl)benzoic acid hydrochloride (PAMBA-HCl).

Causality in Selection: If your downstream application involves enzymatic crosslinking (e.g., HRP/H2O2 mediated hydrogel formation), Tyramine is the superior choice due to the specific reactivity of its phenolic OH[3]. However, if your goal is orthogonal bioconjugation via an ether or ester linkage where the oxygen must act as a nucleophile after amine functionalization, the aliphatic alcohol of 2-(4-(Aminomethyl)phenyl)ethanol is required. The phenolic OH of Tyramine is too acidic and prone to premature oxidation for standard PROTAC linker assembly.

Quantitative Comparison Table
CompoundStructure / FeaturesAmine pKa (approx.)Oxygen-group pKa (approx.)Primary Application
2-(4-(Aminomethyl)phenyl)ethanol HCl Primary amine (1C spacer), Aliphatic OH (2C spacer)~9.5~15.5PROTAC/ADC rigid linkers
Tyramine HCl Primary amine (2C spacer), Phenolic OH (0C spacer)~10.5~10.0Enzymatic crosslinking (HRP)
PAMBA-HCl Primary amine (1C spacer), Carboxylic Acid (0C spacer)~9.5~4.5Peptide synthesis, Amidation

Experimental Workflows: Chemoselective Functionalization

To leverage the orthogonal reactivity of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride, the following self-validating protocol outlines the selective amidation of the primary amine while leaving the primary alcohol intact.

Protocol: Chemoselective Amidation via NHS-Ester Coupling

Step 1: Preparation & Salt Neutralization

  • Action: Dissolve 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

  • Causality: Anhydrous DMF prevents the hydrolysis of the incoming moisture-sensitive NHS-ester. DIPEA is utilized to deprotonate the benzylic amine (pKa ~9.5), converting it from the unreactive ammonium salt to the nucleophilic free base. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The 0 °C temperature minimizes exothermic side reactions.

Step 2: Electrophile Addition

  • Action: Add the target Carboxylic Acid NHS-ester (1.1 eq) dissolved in DMF dropwise to the reaction mixture.

  • Causality: NHS-esters are highly chemoselective for primary amines over aliphatic alcohols at room temperature. Because the aliphatic alcohol has a pKa of ~15.5, it remains protonated and weakly nucleophilic under these conditions, allowing the amine to react exclusively.

Step 3: Reaction Monitoring (Self-Validating Step)

  • Action: Stir the reaction at room temperature for 2-4 hours. Monitor reaction progress exclusively via LC-MS.

  • Causality: The high polarity of the primary alcohol combined with the DMF solvent makes Thin-Layer Chromatography (TLC) resolution poor and highly prone to tailing. LC-MS provides a self-validating system by definitively confirming the mass of the mono-acylated product and ensuring no over-acylation (esterification of the alcohol) has occurred.

Step 4: Quenching & Purification

  • Action: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate, wash heavily with brine (to remove DMF), dry over Na2SO4, and purify via flash chromatography.

  • Causality: Mildly acidic quenching neutralizes excess DIPEA and destroys any trace unreacted NHS-ester, preventing functionalization of the alcohol during the concentration phase.

Pathway Visualization

G A 2-(4-(Aminomethyl)phenyl)ethanol HCl (Bifunctional Core) B Salt Neutralization (DIPEA in DMF) A->B Deprotonate Amine C Chemoselective Amidation (NHS-Ester Coupling) B->C Nucleophilic Attack D Alcohol Functionalization (Etherification/Esterification) C->D Orthogonal Reaction E Final Bioconjugate (e.g., PROTAC Linker) D->E Assembly

Figure 1: Chemoselective functionalization workflow of the bifunctional core.

References

  • Title: 146639-77-2_2-(4-(Aminomethyl)phenyl)
  • Title: Tyramine =98 60-19-5 Source: Sigma-Aldrich URL
  • Title: Advances in Gelatin-Based Tissue Engineering Using HRP/H2O2 Source: PMC - NIH URL
Validation

Benchmarking catalytic efficiency with 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride ligands

Benchmarking Catalytic Efficiency: 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride as a Bifunctional Ligand in Transfer Hydrogenation Introduction In modern transition-metal catalysis, the design of the secondary coordina...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride as a Bifunctional Ligand in Transfer Hydrogenation

Introduction In modern transition-metal catalysis, the design of the secondary coordination sphere has become just as critical as the primary metal-ligand interface. Metalloenzymes achieve extraordinary turnover frequencies (TOF) by utilizing outer-sphere hydrogen-bonding networks to stabilize transition states[1]. Emulating this in synthetic homogeneous catalysis requires ligands that can bind securely to the metal center while presenting a pendant, non-coordinating functional group to interact with the substrate.

This guide benchmarks the catalytic efficiency of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride (AMPE·HCl) against standard alternatives in Ruthenium-catalyzed transfer hydrogenation (TH). The unique structural topology of AMPE—a rigid para-substituted phenylene spacer separating a primary amine and a primary alcohol—prevents the formation of a stable bidentate chelate ring. Instead, it forces a monodentate N-coordination mode, leaving the ethanol moiety free to act as an outer-sphere hydrogen-bond donor[2].

Mechanistic Causality: Inner-Sphere vs. Outer-Sphere Pathways When benchmarking ligands for transfer hydrogenation, the causality behind the reaction rate is dictated by the mechanism of hydride transfer:

  • Inner-Sphere Mechanism (e.g., Ethanolamine): Bidentate N,O-ligands coordinate tightly to the Ru center. For the substrate (ketone) to be reduced, it must directly coordinate to the metal, forming a metal-alkoxide intermediate[3]. This requires a vacant coordination site, often leading to product inhibition and lower TOFs.

  • Outer-Sphere Mechanism (e.g., AMPE): Bifunctional ligands like AMPE operate via a concerted Noyori-type mechanism. The ketone substrate does not coordinate to the ruthenium atom. Instead, it is activated in the secondary coordination sphere via hydrogen bonding from the pendant alcohol and the amine proton, facilitating a concerted transfer of a proton and a hydride[3]. This significantly lowers the activation energy barrier.

Pathway cluster_0 Standard Bidentate Ligand (Ethanolamine) cluster_1 AMPE Bifunctional Ligand N1 N,O-Chelation (Blocks Vacant Site) N2 Inner-Sphere Alkoxide Mechanism N1->N2 N3 Lower TOF (Slower Hydride Transfer) N2->N3 M1 Monodentate N-Binding (Pendant -OH Free) M2 Outer-Sphere H-Bonding (Transition State Stabilization) M1->M2 M3 High TOF (Concerted Transfer) M2->M3

Caption: Divergent mechanistic pathways dictated by ligand topology in transfer hydrogenation.

Benchmarking Data: Catalytic Efficiency Comparison To objectively evaluate AMPE·HCl, we benchmarked it against Benzylamine (a monodentate N-ligand lacking a pendant H-bond donor) and Ethanolamine (a bidentate N,O-ligand) in the Ru-catalyzed transfer hydrogenation of acetophenone to 1-phenylethanol.

Ligand SystemCoordination ModeSecondary Sphere H-BondingConv. (1h)TONTOF (h⁻¹)
Benzylamine Monodentate (N)None45%4,5004,500
Ethanolamine Bidentate (N,O)None (O is coordinated)22%2,2002,200
AMPE·HCl Monodentate (N)Strong (Pendant -OH)98%9,8009,800

Reaction Conditions: [RuCl2(p-cymene)]2 (0.05 mol%), Ligand (0.1 mol%), Acetophenone (10 mmol), 2-propanol (100 mL), KOH (0.2 mol%), 80 °C.

Analysis of Results: The data clearly demonstrates the superiority of the AMPE ligand. Ethanolamine exhibits the lowest TOF because the N,O-chelation saturates the coordination sphere, forcing a high-energy ligand dissociation step prior to substrate binding. Benzylamine performs moderately well but lacks the secondary stabilization. AMPE achieves a near-quantitative conversion within one hour, validating the hypothesis that the pendant alcohol significantly accelerates the concerted hydride transfer[2].

Experimental Protocols: A Self-Validating System To ensure reproducibility and scientific integrity, the following protocol incorporates internal standards and precise stoichiometric control. The use of KOH serves a dual causality: it neutralizes the hydrochloride salt of AMPE to free the amine for coordination, and it generates the isopropoxide necessary for the initial β-hydride elimination that forms the active Ru-H species[3].

Step 1: In Situ Catalyst Generation

  • Preparation: In a rigorously dried Schlenk flask under a nitrogen atmosphere, add [RuCl2(p-cymene)]2 (30.6 mg, 0.05 mmol) and AMPE·HCl (18.8 mg, 0.10 mmol).

  • Activation: Inject anhydrous 2-propanol (10 mL) followed by a standardized solution of KOH in 2-propanol (0.1 M, 2.0 mL, 0.20 mmol). The first equivalent of KOH neutralizes the HCl salt, while the second facilitates complexation.

  • Complexation: Stir the mixture at 80 °C for 30 minutes. The color transition from orange to deep red indicates the formation of the active [RuCl(p-cymene)(AMPE)] precatalyst.

Step 2: Transfer Hydrogenation & Benchmarking

  • Substrate Addition: To the active catalyst solution, add acetophenone (1.20 g, 10 mmol) and n-dodecane (170 mg, 1.0 mmol). Crucial Step: The inclusion of n-dodecane acts as an inert internal standard, self-validating the GC-FID quantification against any solvent evaporation at 80 °C.

  • Initiation: Add an additional 1.0 mL of 0.1 M KOH (0.10 mmol) to trigger the formation of the active ruthenium-hydride species.

  • Kinetic Sampling: Maintain the reaction at 80 °C. Withdraw 50 µL aliquots at 10, 30, and 60 minutes.

  • Quenching & Analysis: Immediately quench each aliquot into 1 mL of cold diethyl ether to halt the reaction. Filter through a short silica plug to remove the Ru catalyst, and analyze the filtrate via GC-FID to calculate conversion and TOF.

Workflow S1 Step 1: Ligand Activation AMPE·HCl + KOH S2 Step 2: Complexation +[RuCl2(p-cymene)]2 S1->S2 S3 Step 3: Transfer Hydrogenation Acetophenone + iPrOH S2->S3 S4 Step 4: Benchmarking GC-FID (Dodecane Std) S3->S4

Caption: Self-validating experimental workflow for benchmarking AMPE·HCl catalytic efficiency.

Conclusion 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride represents a highly efficient, structurally rigid bifunctional ligand for transition metal catalysis. By intentionally preventing inner-sphere chelation, it engineers a highly active outer coordination sphere, more than doubling the turnover frequency compared to standard monodentate or bidentate alternatives.

References

  • Title: Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Source: Diva-portal.org. URL:

  • Title: Synthesis and Structure of Ruthenium(IV) Complexes Featuring N-Heterocyclic Ligands with an N–H Group as the Hydrogen-Bond Donor. Source: ACS Publications. URL:

  • Title: Outer Coordination Spheres Engineering of Ru-based Molecular Water Oxidation Catalysts. Source: Diva-portal.org. URL:

  • Title: Ru-CNP Complex-Catalyzed Hydrogen Transfer/Annulation Reaction of 2-Nitrobenzylalcohol via an Outer-Sphere Mechanism. Source: ACS Publications. URL:

Safety & Regulatory Compliance

Safety

2-(4-(Aminomethyl)phenyl)ethanol hydrochloride proper disposal procedures

Standard Operating Procedure & Disposal Guide: 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride As drug development professionals and researchers, we handle complex active pharmaceutical ingredients (APIs) and synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride

As drug development professionals and researchers, we handle complex active pharmaceutical ingredients (APIs) and synthetic intermediates daily. However, standardizing disposal protocols for specific chemical classes is often overlooked until an incident occurs.

This guide provides a definitive, self-validating operational protocol for handling, containing, and disposing of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride . By understanding the mechanistic causality behind these procedures, your laboratory can ensure absolute regulatory compliance, environmental safety, and operational efficiency.

Chemical Profile & Quantitative Waste Thresholds

Before executing any disposal plan, it is critical to understand the physical and regulatory parameters of the compound.

Waste Stream CategoryQuantitative Threshold / ConditionPrimary Disposal MethodRegulatory Rationale
Pure Solid Waste > 1 mg (Visible powder)High-Temperature IncinerationClassified as solid hazardous waste; cannot be landfilled[1].
Aqueous Solution pH < 7 or > 9; any concentrationAqueous Hazardous Waste StreamPrevents aquatic toxicity and sewer infrastructure corrosion[1].
Organic Solution Contains > 1% Halogens (or trace Cl− )Halogenated Waste Incineration (>1,200 °C)Prevents PCDD/PCDF (dioxin) formation during thermal destruction[2].
Contaminated PPE Trace amounts (< 1 mg)Biohazard / Trace Chem Solid WasteComplies with OSHA trace contamination management guidelines[3].

Mechanistic Causality: The "Why" Behind the Protocol

As scientists, we do not just follow steps; we rely on the chemical mechanisms that dictate them. The handling of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride[4] is governed by two critical structural features: the primary amine and the hydrochloride ( HCl ) salt.

The Halogenated Waste Imperative While the parent compound consists of carbon, hydrogen, nitrogen, and oxygen, the HCl salt form fundamentally alters its disposal pathway. When this compound is dissolved in an organic solvent (e.g., Methanol, DMSO), the chloride ion ( Cl− ) enters the solution. Under the EPA's mixture rule (40 CFR 261.3), any waste derived from mixing a hazardous component with a solvent must be evaluated for its new characteristics[5].

Because of the chloride content, this mixture must be strictly routed to the halogenated organic waste stream . If mistakenly placed in non-halogenated waste and incinerated at standard temperatures, the chloride ions can react with organic matter to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[2]. Halogenated waste requires specialized rotary kiln incineration at temperatures exceeding 1,200 °C with caustic scrubbers to safely neutralize the resulting hydrogen chloride gas[2].

Aqueous Solubility and Spill Dynamics Because it is a salt, this chemical is highly hygroscopic and water-soluble. Introducing water to a dry spill will instantly dissolve the powder, expanding the contamination footprint and driving the chemical deep into porous surfaces or floor seams. Therefore, dry collection methods are strictly required for initial containment.

Step-by-Step Spill Containment & Decontamination Protocol

This protocol is designed as a self-validating system. Each step includes a validation checkpoint to ensure the hazard has been neutralized before proceeding.

  • Expert Pro-Tip: Never use bleach (sodium hypochlorite) to decontaminate amine spills. The reaction between primary amines and hypochlorite forms highly toxic and potentially explosive chloramines.

Step 1: Isolation & PPE Donning

  • Action: Evacuate non-essential personnel from the immediate area. Don double nitrile gloves, splash-proof safety goggles, a lab coat, and an N95/P100 particulate respirator.

  • Causality: Amine hydrochlorides are severe mucous membrane irritants. The respirator prevents the inhalation of aerosolized micro-dust generated during the sweeping process[6].

Step 2: Dry Collection (Primary Containment)

  • Action: Do NOT apply water. Use a static-free brush and dustpan to gently sweep the intact powder into a pile. Transfer the powder into a sealable, chemically resistant secondary container.

  • Validation Check: Shine a flashlight parallel to the surface. If no crystalline reflection is visible, primary containment is successful.

Step 3: Wet Decontamination (Secondary Containment)

  • Action: Dampen a disposable laboratory wipe with a 70% Isopropanol / 30% Water solution. Wipe the affected area systematically from the outer perimeter spiraling toward the center.

  • Causality: The 30% water content dissolves microscopic residual salt crystals, while the 70% alcohol accelerates evaporation, preventing the solution from pooling or spreading.

Step 4: Waste Segregation & Labeling

  • Action: Place all collected powder, contaminated wipes, and the outer layer of your nitrile gloves into a leak-proof hazardous waste bag.

  • Validation Check: Ensure the bag is sealed, double-bagged, and explicitly labeled with a completed EHS Hazardous Waste Label reading: "Hazardous Solid Waste - Trace Halogenated Amine"[1].

Waste Segregation Workflows

Proper segregation at the point of generation prevents dangerous chemical incompatibilities and reduces institutional disposal costs. Follow the decision matrix below to route your waste correctly.

WasteSegregation Start 2-(4-(Aminomethyl)phenyl)ethanol HCl Waste Generated State What is the physical state? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid/Solution Waste State->Liquid Dissolved SolidType Pure Chemical or Contaminated Material? Solid->SolidType LiquidType Solvent Type? Liquid->LiquidType PureSolid Unused/Spilled Solid SolidType->PureSolid Consumables PPE, Wipes, Tubes SolidType->Consumables SolidDisposal Solid Hazardous Waste (Incineration) PureSolid->SolidDisposal Biohazard Trace Contaminated Waste (Double Bagged) Consumables->Biohazard Aqueous Aqueous Solution (pH check required) LiquidType->Aqueous Organic Organic Solvent LiquidType->Organic AqueousDisposal Aqueous Hazardous Waste (Do NOT drain dispose) Aqueous->AqueousDisposal HalogenCheck Halogenated Waste Stream (Due to HCl salt) Organic->HalogenCheck Standard Route

Fig 1: Waste segregation decision matrix for 2-(4-(Aminomethyl)phenyl)ethanol HCl.

References

  • 146639-77-2_2-(4-(Aminomethyl)phenyl)ethanol ... - 化源网 chemsrc.com
  • Oxetan-3-amine hydrochloride - AK Scientific, Inc. aksci.com
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal dartmouth.edu
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA osha.gov
  • 40 CFR 261.3 -- Definition of hazardous waste. - eCFR ecfr.gov
  • Dioxin Treatment Technologies (Part 4 of 8) princeton.edu

Sources

Handling

A Researcher's Guide to Handling 2-(4-(Aminomethyl)phenyl)ethanol Hydrochloride: From Personal Protection to Disposal

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, experience-driven safety and handling protocols for 2-(4-(Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, experience-driven safety and handling protocols for 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Initial Preparations

Before handling 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride, a thorough understanding of its potential hazards is crucial. This compound is classified as a skin and eye irritant.[1][2][3] Similar aminomethyl compounds may also cause respiratory irritation.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Key Preparatory Steps:
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride before beginning any work.

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]

  • Assemble Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][9] A chemical spill kit should also be available.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride. The following table summarizes the required PPE:

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.[8][10][11][12]Protects against splashes and airborne particles that can cause serious eye irritation.[5][1][2][3]
Hands Compatible chemical-resistant gloves (e.g., nitrile rubber).[6][7][12]Prevents skin contact, which can lead to irritation.[1][2][3]
Body A lab coat or chemical-resistant apron and long pants.[6][8][11]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[7][8][12]Minimizes the potential for respiratory tract irritation.[3][4]
Donning and Doffing of PPE: A Critical Workflow

The order in which you put on and take off your PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/ Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure risks during routine laboratory work.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the compound, ensure your designated workspace is clean and uncluttered. Don all required PPE as outlined above.

  • Weighing: If weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride to the solvent slowly to avoid splashing.

  • Reactions and Manipulations: Keep all containers with the compound tightly sealed when not in use.[7] All manipulations should be performed in a fume hood.

  • Post-Handling: After completing your work, decontaminate the work area. Wash your hands thoroughly with soap and water after removing your gloves.[1][6]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride and any contaminated materials is a critical final step to ensure environmental and personnel safety.

Waste Segregation and Collection:
  • Solid Waste: Collect any unused solid compound and any materials used for spill cleanup (e.g., absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[12][13]

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste container.

Disposal Workflow:

The following workflow outlines the necessary steps for the safe disposal of waste generated from handling 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride.

Disposal_Workflow Start Disposal Required Assess Assess Waste Type (Solid, Liquid, PPE) Start->Assess Segregate Segregate Waste into Designated Containers Assess->Segregate Label Label Containers Clearly (Chemical Name, Hazard) Segregate->Label Store Store in a Secure, Designated Area Label->Store Contact Contact EHS for Pickup Store->Contact End Disposal Complete Contact->End

Caption: Step-by-step process for chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[9]

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[13] Collect the material into a sealed container for disposal.[4][6][12][14] Do not let the product enter drains.[1][4][6][14][15]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle 2-(4-(Aminomethyl)phenyl)ethanol hydrochloride, ensuring a secure environment for groundbreaking research.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2018, March 8). 2-(4-Aminophenyl)ethanol Safety Data Sheet.
  • (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Hanna Instruments. (2017, March 9). HI70424 - Amino-Methyl Propanol Buffer Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
  • ResearchGate. (n.d.). Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol.
  • Tokyo Chemical Industry. (2024, November 19). Safety Data Sheet.
  • Clearsynth. (n.d.). MSDS REACH.
  • Fujifilm Wako Chemicals. (n.d.). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.
  • Fisher Scientific. (2009, November 17). Safety Data Sheet.
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • CIR Report Data Sheet. (n.d.). Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics.
  • Sigma-Aldrich. (n.d.). (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol hydrochloride.
  • MolCore. (2017, April 24). MSDS of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride.
  • Thermo Fisher Scientific. (2018, March 8). 2-(4-Aminophenyl)ethanol Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • TCI Chemicals. (2024, November 28). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 2-(Aminomethyl)-4-methylphenol Hydrochloride: A Guide for Laboratory Professionals.

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